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Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and analytical reasoning integral to confirming the chemical structure of organic molecules. The principles and protocols detailed herein are broadly applicable to the characterization of novel small molecules.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical and pharmaceutical sciences, the precise structural determination of a molecule is a foundational prerequisite for understanding its physicochemical properties, reactivity, and biological activity. An erroneous structural assignment can lead to misinterpretation of research data, wasted resources, and potential safety concerns in drug development. 2-(4-Methoxycyclohexyl)ethan-1-ol, a disubstituted cyclohexane derivative, presents an interesting case for structural analysis, particularly concerning the stereochemistry of the cyclohexane ring. This guide will walk through a systematic, multi-technique approach to unequivocally confirm its constitution and preferred conformation.

The core challenge lies in not only verifying the connectivity of the atoms but also in discerning the spatial arrangement of the substituents on the cyclohexane ring, which can exist as cis or trans isomers. Each of these isomers can, in turn, exist in different chair conformations.[1] The interplay of these stereochemical factors significantly influences the molecule's properties.

Strategic Approach to Structure Elucidation

G cluster_0 Spectroscopic Analysis Workflow Initial Hypothesis Initial Hypothesis 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Initial Hypothesis->1D NMR (¹H, ¹³C) Proton & Carbon Environments IR Spectroscopy IR Spectroscopy Initial Hypothesis->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Initial Hypothesis->Mass Spectrometry Molecular Weight & Fragmentation 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) Connectivity Mapping Final Structure Confirmation Final Structure Confirmation 2D NMR (COSY, HSQC, HMBC)->Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation Mass Spectrometry->Final Structure Confirmation

Caption: A logical workflow for the structure elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol, integrating multiple spectroscopic techniques.

Mass Spectrometry (MS): Determining the Molecular Formula

The first step in any structural elucidation is to determine the molecular weight and, consequently, the molecular formula of the compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation

The mass spectrum will provide the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For 2-(4-Methoxycyclohexyl)ethan-1-ol (C9H18O2), the expected molecular weight is 158.24 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern provides valuable structural information.[2][3] Key expected fragments for 2-(4-Methoxycyclohexyl)ethan-1-ol would arise from:

  • α-cleavage: Loss of the ethyl-1-ol group.

  • Loss of water: A common fragmentation for alcohols.[4]

  • Cleavage of the methoxy group.

Fragment Ion m/z (Expected) Origin
[M]+158Molecular Ion
[M-H2O]+140Loss of water from the alcohol
[M-CH3O]+127Loss of the methoxy group
[M-C2H5O]+113Loss of the ethan-1-ol side chain

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the crystal and interacts with the sample. The attenuated beam is then detected.

  • Spectrum Generation: The instrument software generates a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of 2-(4-Methoxycyclohexyl)ethan-1-ol is expected to show characteristic absorption bands for the alcohol and ether functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Alcohol (O-H)Stretching3600-3200Strong, Broad
Alkane (C-H)Stretching3000-2850Strong
Ether (C-O-C)Asymmetric Stretch1150-1085Strong
Alcohol (C-O)Stretching1260-1000Strong

The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a clear indication of the hydroxyl group and the presence of hydrogen bonding.[6][7] The strong band in the 1150-1085 cm⁻¹ range is characteristic of the C-O-C stretch of the ether linkage.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete structural assignment.[11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are run. Standard parameters are typically used, but may be optimized for the specific molecule.[12]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectra.

¹H NMR: Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data for 2-(4-Methoxycyclohexyl)ethan-1-ol:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-OH1.0-5.0 (variable)Singlet (broad)1H
-OCH₃~3.3Singlet3H
-CH₂-O~3.6Triplet2H
Cyclohexane-CH-O~3.2Multiplet1H
-CH₂-CH₂-O~1.5Multiplet2H
Cyclohexane CH₂1.0-2.0Multiplets8H
Cyclohexane CH1.0-2.0Multiplet1H
  • The broad singlet for the hydroxyl proton is due to chemical exchange.[6]

  • The sharp singlet at ~3.3 ppm is characteristic of a methoxy group.[13]

  • The protons on the carbon adjacent to the ether oxygen are deshielded and appear downfield.[9]

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[14][15]

Predicted ¹³C NMR Data for 2-(4-Methoxycyclohexyl)ethan-1-ol:

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₂-OH~60
Cyclohexane-CH-O~78
-OCH₃~56
-CH₂-CH₂-OH~35
Cyclohexane CH₂25-35
Cyclohexane CH30-40
  • Carbons attached to electronegative oxygen atoms are significantly deshielded.[15]

  • The number of peaks in the spectrum can indicate the symmetry of the molecule.

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[16] This is instrumental in tracing out the spin systems within the molecule, such as the ethyl group and the protons on the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[17] This allows for the unambiguous assignment of proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[18][19] This is key for connecting the different fragments of the molecule, for example, showing the correlation from the methoxy protons to the C4 of the cyclohexane ring.

G cluster_0 2D NMR Connectivity ¹H Signals ¹H Signals COSY COSY ¹H Signals->COSY HSQC HSQC ¹H Signals->HSQC HMBC HMBC ¹H Signals->HMBC ¹³C Signals ¹³C Signals ¹³C Signals->HSQC ¹³C Signals->HMBC

Caption: Relationship between 1D and 2D NMR experiments for establishing molecular connectivity.

Stereochemical Analysis: The cis/trans Isomerism

For 1,4-disubstituted cyclohexanes, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans).[1] These are diastereomers with different physical and spectroscopic properties. The relative orientation of the substituents can be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.[20]

In the chair conformation, substituents can be either axial or equatorial.[21][22] Generally, bulkier groups prefer the equatorial position to minimize steric strain.[23]

  • trans Isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable.

  • cis Isomer: Exists as two rapidly interconverting and energetically equivalent axial-equatorial (a,e) conformers.[1]

The width of the signal for the proton at C1 (attached to the ethyl-1-ol group) and C4 (attached to the methoxy group) can be diagnostic. A broad multiplet with large coupling constants is indicative of an axial proton, while a narrower multiplet with smaller coupling constants suggests an equatorial proton.[24][25] By carefully analyzing these signals, the preferred conformation and thus the stereochemistry of the dominant isomer can be determined.

Conclusion: A Self-Validating Structural Assignment

By systematically acquiring and interpreting data from Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments, a definitive structure for 2-(4-Methoxycyclohexyl)ethan-1-ol can be established. The MS data provides the molecular formula, the IR data confirms the presence of key functional groups, and the NMR data reveals the complete carbon-hydrogen framework and stereochemistry. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a critical aspect of scientific integrity in research and development.

References

  • Conformational analysis of 1,4-disubstituted cyclohexanes. - Canadian Science Publishing. Available at: [Link]

  • Herbinet, O., Bax, S., Glaude, P.-A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. Available at: [Link]

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Wang, Y., Fan, A., Cohen, R. D., & Wang, X. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 2095. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Herbinet, O., Bax, S., Glaude, P. A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528–535. Available at: [Link]

  • Crawford, B. L., & Person, W. B. (1956). Infrared intensities of alcohols and ethers. The Journal of Chemical Physics, 24(5), 921-925.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available at: [Link]

  • MRRC Structure Elucidation Notes. (2025, July 21).
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. Available at: [Link]

  • Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. (2011, August 25). PubMed. Available at: [Link]

  • Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube. Available at: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). PMC. Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Available at: [Link]

  • Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. (n.d.). ResearchGate. Available at: [Link]

  • 1 H, COSY, and HSQC NMR data of compound 4a. (n.d.). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Available at: [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • 4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Available at: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-(4-Methoxycyclohexyl)ethan-1-ol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, functionalized aliphatic rings serve as critical pharmacophores to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(4-Methoxycyclohexyl)ethan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized aliphatic rings serve as critical pharmacophores to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a highly versatile bifunctional building block. Featuring both a terminal primary alcohol and a methoxy ether across a conformationally flexible cyclohexane scaffold, it presents unique analytical challenges—specifically regarding the elucidation of its cis and trans stereoisomers (e.g., cis-isomer CAS: 2921801-47-8)[1].

This whitepaper provides an authoritative, in-depth framework for the spectroscopic characterization (NMR, IR, and MS) of 2-(4-methoxycyclohexyl)ethan-1-ol. Rather than merely listing data, this guide explores the causality behind the spectral phenomena—such as the impact of axial/equatorial conformers on spin-spin coupling—and establishes self-validating experimental protocols to ensure absolute scientific integrity in your structural assignments.

Strategic Workflow for Spectroscopic Validation

To confidently assign the structure and stereochemistry of cyclohexane derivatives, a multi-modal analytical approach is required. The workflow below illustrates the logical progression from sample preparation to stereochemical assignment, ensuring orthogonal validation of the data.

Workflow N1 Sample Prep (Anhydrous CDCl3) N2 1H & 13C NMR (Conformational Analysis) N1->N2 N3 FT-IR (Functional Groups) N1->N3 N4 GC-MS (Molecular Weight) N1->N4 N5 Data Integration & Stereochemical Assignment N2->N5 N3->N5 N4->N5

Spectroscopic Validation Workflow for Cyclohexane Derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the stereochemistry of 2-(4-methoxycyclohexyl)ethan-1-ol. The cyclohexane ring predominantly adopts a chair conformation. The bulkier hydroxyethyl group (-CH₂CH₂OH) acts as a conformational anchor, preferentially occupying the equatorial position to minimize 1,3-diaxial interactions. Consequently, the stereochemistry of the molecule dictates the orientation of the methoxy group (-OCH₃) at C4.

Mechanistic Causality in ¹H NMR (Conformational Coupling)

According to the principles outlined in Silverstein's Spectrometric Identification of Organic Compounds[2], the chemical shift and multiplicity of the methine proton at C4 (H-4) are diagnostic:

  • Trans-Isomer: The -OCH₃ group is equatorial, forcing the H-4 proton into an axial position. An axial proton couples with adjacent axial protons with a large coupling constant (J ≈ 10–12 Hz) and with equatorial protons with a small constant (J ≈ 3–4 Hz), resulting in a broad multiplet (tt) shifted slightly upfield (~3.1–3.2 ppm)[3].

  • Cis-Isomer: The -OCH₃ group is axial, forcing the H-4 proton into an equatorial position. Equatorial protons only exhibit small gauche couplings (J ≈ 2–4 Hz) with adjacent protons, resulting in a narrow, unresolved multiplet shifted slightly downfield (~3.4–3.5 ppm) due to the deshielding effect of the ether oxygen.

Predictive Spectroscopic Data Tables

Based on empirical increment rules for cyclohexane derivatives[4], the quantitative data for the trans-isomer (equatorial -OCH₃, equatorial -CH₂CH₂OH) is summarized below.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH ₂OH (Terminal)3.65 – 3.75Triplet (t)~ 6.52H
-OCH ₃ (Methoxy)3.32Singlet (s)-3H
C4-H (Axial)3.10 – 3.20Multiplet (m)Jₐₐ ≈ 11.0, Jₐₑ ≈ 4.01H
-OH (Hydroxyl)1.80 – 2.20Broad singlet (br s)-1H (Conc. dependent)
Ring & Chain -CH ₂-0.90 – 1.90Overlapping m-11H

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)Assignment Rationale
-C H₂OH~ 61.5Deshielded by primary hydroxyl group.
C4 (-C H-OCH₃)~ 79.0Deshielded by ether oxygen; axial/equatorial shifts vary by ~4 ppm.
-OC H₃~ 55.8Characteristic aliphatic methoxy carbon.
-C H₂-CH₂OH~ 40.2Aliphatic chain linker.
Ring Carbons (C1, C2, C3, C5, C6)29.0 – 33.0Typical cyclohexane envelope.

Mass Spectrometry (MS) & Fragmentation Logic

Electron Ionization (EI-MS) at 70 eV provides structural confirmation through highly predictable fragmentation pathways. The molecular ion [M]⁺ at m/z 158 is typically weak due to the rapid fragmentation of the aliphatic alcohol and ether moieties.

Fragmentation Causality
  • Loss of Water (-18 Da): The primary alcohol readily undergoes dehydration, yielding an[M-H₂O]⁺ peak at m/z 140.

  • Loss of Methanol (-32 Da): The methoxy group can be eliminated as neutral methanol, yielding an[M-CH₃OH]⁺ peak at m/z 126.

  • Alpha-Cleavage: Cleavage adjacent to the ether oxygen or the hydroxyl group yields diagnostic lower-mass fragments (e.g., m/z 71 for the ether side).

G A 2-(4-Methoxycyclohexyl) ethan-1-ol [M]+ m/z 158 B Loss of H2O m/z 140 A->B -18 Da C Loss of CH3OH m/z 126 A->C -32 Da D Combined Loss m/z 108 B->D -32 Da C->D -18 Da

EI-MS Fragmentation Pathway of 2-(4-Methoxycyclohexyl)ethan-1-ol.

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups without the solvent interference seen in NMR.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
3300 – 3450Strong, BroadO-H StretchBroadening is caused by intermolecular hydrogen bonding.
2850 – 2950Strong, SharpC-H Stretch (sp³)Represents the cyclohexane ring and aliphatic side chains.
1090 – 1110StrongC-O Stretch (Ether)Asymmetric stretching of the C-O-C methoxy linkage.
1040 – 1060StrongC-O Stretch (Alcohol)Primary alcohol C-O stretching vibration.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), standard operating procedures must incorporate built-in validation checks. Do not simply acquire data; verify the state of the instrument prior to acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: Anhydrous solvent prevents the rapid exchange of the -OH proton, allowing it to be observed, while TMS provides an absolute zero-point calibration.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) on both the ¹H and ¹³C channels.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level stabilizes and the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz. Validation Check: Poor shimming will obscure the critical fine coupling of the C4-H proton.

  • Acquisition: Acquire 16 scans for ¹H (relaxation delay 1.5s) and 512 scans for ¹³C (relaxation delay 2.0s).

Protocol B: FT-IR (ATR Method)
  • Background Validation: Clean the Diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans). Validation Check: Ensure the background shows no residual organic peaks (flat baseline between 3000-2800 cm⁻¹).

  • Sample Application: Apply 1-2 drops of the neat liquid (or a few crystals if solid) directly onto the ATR sensor. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Protocol C: GC-MS Analysis
  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Validation Check: Ensure the m/z 69, 219, and 502 peaks are present with correct relative abundances and peak widths < 0.6 Da.

  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Methodology: Inject 1 µL (split ratio 50:1) onto a standard non-polar column (e.g., HP-5MS). Program the oven: 60°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Data Analysis: Extract the chromatogram and analyze the mass spectra at the apex of the eluting peak, looking for the diagnostic m/z 140 and 126 fragment ions.

References

  • Sigma-Aldrich. "2-(4-methoxycyclohexyl)ethan-1-ol CAS 98955-25-0". Sigma-Aldrich Catalog.
  • ChemicalBook. "cis-2-(4-Methoxycyclohexyl)ethan-1-ol CAS 2921801-47-8". ChemicalBook Database.
  • National Institutes of Health (NIH). "Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators". PMC.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds - Tables of Spectral Data". Springer.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds (8th Ed.)". Wiley.

Sources

Foundational

Synthesis and Characterization of 2-(4-Methoxycyclohexyl)ethan-1-ol: A Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic replacement of aromatic rings with saturated aliphatic bioisosteres is a proven tactic to improve a molecule's pharmacokinetic profile. 2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic replacement of aromatic rings with saturated aliphatic bioisosteres is a proven tactic to improve a molecule's pharmacokinetic profile. 2-(4-Methoxycyclohexyl)ethan-1-ol serves as a highly versatile, bifunctional building block. By offering both a terminal primary alcohol for easy conjugation and a stable methyl ether on a cyclohexane scaffold, it allows researchers to tune lipophilicity, increase three-dimensionality (Fsp³ character), and mitigate the metabolic liabilities often associated with flat aromatic systems.

This whitepaper provides an in-depth, self-validating guide to the synthesis, mechanistic rationale, and analytical characterization of 2-(4-methoxycyclohexyl)ethan-1-ol, designed for application scientists and synthetic chemists.

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the target's baseline physicochemical parameters. These metrics dictate solvent selection, extraction protocols, and chromatographic purification strategies [1, 2].

Table 1: Physicochemical Properties

PropertyValue
Compound Name 2-(4-Methoxycyclohexyl)ethan-1-ol
CAS Registry Number 98955-25-0
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
SMILES COC1CCC(CCO)CC1
CLogP 1.044
Physical State Colorless to pale yellow viscous liquid

Strategic Synthesis Pathways

The synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol can be approached via two distinct paradigms: the direct saturation of an aromatic precursor (Route A) or the stepwise assembly of an aliphatic precursor (Route B).

SynthesisRoutes Start1 2-(4-Methoxyphenyl)ethanol (Starting Material 1) Target 2-(4-Methoxycyclohexyl)ethan-1-ol (Target Compound) Start1->Target Catalytic Hydrogenation (H2, Rh/Al2O3, 80°C, 50 atm) Start2 4-Hydroxycyclohexylacetic acid (Starting Material 2) Int1 Methyl 4-hydroxycyclohexylacetate (Intermediate) Start2->Int1 Esterification (MeOH, H2SO4, Reflux) Int2 Methyl 4-methoxycyclohexylacetate (Intermediate) Int1->Int2 Williamson Ether Synthesis (NaH, MeI, THF, 0°C to RT) Int2->Target Ester Reduction (LiAlH4, THF, 0°C)

Figure 1: Divergent synthetic pathways for 2-(4-Methoxycyclohexyl)ethan-1-ol.

Mechanistic Insights & Experimental Methodologies

Route A: Rhodium-Catalyzed Arene Hydrogenation (Scalable Route)

Causality & Mechanistic Rationale: The most direct route utilizes 2-(4-methoxyphenyl)ethanol. However, standard Palladium on Carbon (Pd/C) catalysts are notoriously prone to inducing hydrodeoxygenation (C-O bond cleavage) in anisole derivatives. To preserve the delicate methoxy ether linkage during the aggressive reduction of the aromatic ring, Rhodium on Alumina (Rh/Al₂O₃) is the catalyst of choice [3]. Rhodium provides exceptionally high catalytic activity for arene saturation at moderate temperatures while leaving aliphatic ethers strictly intact.

Step-by-Step Protocol:

  • Preparation: In a high-pressure stainless-steel autoclave, dissolve 2-(4-methoxyphenyl)ethanol (10.0 g, 65.7 mmol) in anhydrous ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (1.0 g, 10 wt%). Safety Note: Ensure the reactor is purged with inert argon gas prior to catalyst addition to prevent solvent ignition.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 50 atm. Heat the vigorously stirred mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material completely disappears. The saturated product will only be visible post-staining with phosphomolybdic acid (PMA) or KMnO₄.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the suspension through a pad of Celite to remove the rhodium catalyst, washing the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. Purify via vacuum distillation if high-purity material is required.

Route B: Stepwise Aliphatic Assembly (Stereocontrolled Route)

Causality & Mechanistic Rationale: If a specific diastereomer (e.g., pure trans-2-(4-methoxycyclohexyl)ethan-1-ol) is required, Route A is insufficient due to non-selective surface hydrogenation. Route B allows chemists to start from stereopure trans-4-hydroxycyclohexylacetic acid. The carboxylic acid must first be masked as an ester to prevent competitive methylation during the Williamson ether synthesis.

Step-by-Step Protocol:

  • Esterification: Reflux trans-4-hydroxycyclohexylacetic acid (5.0 g, 31.6 mmol) in methanol (50 mL) with a catalytic amount of concentrated H₂SO₄ (0.5 mL) for 4 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield methyl 4-hydroxycyclohexylacetate.

  • Williamson Ether Synthesis: Dissolve the intermediate (4.5 g, 26.1 mmol) in anhydrous THF (40 mL) and cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.25 g, 31.3 mmol). Stir for 30 minutes to form the alkoxide, then add Methyl Iodide (MeI, 2.0 mL, 32.0 mmol). Allow the reaction to warm to room temperature and stir for 6 hours. Quench carefully with water and extract with ethyl acetate.

  • Ester Reduction: Dissolve the resulting methyl 4-methoxycyclohexylacetate in anhydrous THF (30 mL) and cool to 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 1.0 M in THF, 30 mL). Stir for 2 hours.

  • Self-Validation & Workup: Follow the Fieser workup method (add 1.14 mL H₂O, 1.14 mL 15% NaOH, 3.42 mL H₂O sequentially) to precipitate the aluminum salts as a granular white solid. Filter, concentrate the filtrate, and purify via flash chromatography to yield the stereopure target compound.

Analytical Characterization & Validation

Rigorous analytical characterization is required to confirm the integrity of the synthesized building block, particularly ensuring the survival of the methoxy group and the complete reduction of the arene.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / ParametersStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 3.65 (t, J=6.5 Hz, 2H)-CH₂-OH (Primary alcohol)
δ 3.32 (s, 3H)-OCH₃ (Methoxy group)
δ 3.10 - 3.20 (m, 1H)-CH-OCH₃ (Cyclohexyl methine)
δ 0.90 - 2.00 (m, 11H)Cyclohexyl ring + aliphatic -CH₂-
¹³C NMR (100 MHz, CDCl₃) δ 79.5-CH-OCH₃ (Cyclohexyl methine)
δ 60.2-CH₂-OH (Primary alcohol)
δ 55.8-OCH₃ (Methoxy carbon)
GC-MS (EI, 70 eV) m/z 158 [M]⁺, m/z 126 [M-CH₃OH]⁺Molecular ion and characteristic loss of methanol
FT-IR (ATR) ~3350 cm⁻¹ (br), ~1100 cm⁻¹ (s)O-H stretch, C-O-C aliphatic ether stretch

Applications in Drug Development

The integration of 2-(4-methoxycyclohexyl)ethan-1-ol into medicinal chemistry pipelines offers distinct advantages. The primary hydroxyl group acts as an excellent nucleophile for coupling reactions, allowing this moiety to be appended to larger scaffolds (e.g., via Mitsunobu reactions or conversion to a leaving group for SN2 displacements). Furthermore, replacing a planar anisole ring with a methoxycyclohexyl ring increases the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ values correlate strongly with improved aqueous solubility, reduced off-target binding (promiscuity), and higher clinical success rates in drug development.

References

  • ResearchGate / Applied Catalysis . "Highly Selective Catalytic Hydrogenation of Arenes using Rhodium Nanoparticles." Scientific Literature Database. Available at:[Link]

Exploratory

2-(4-Methoxycyclohexyl)ethan-1-OL molecular weight and formula

An in-depth technical analysis of 2-(4-Methoxycyclohexyl)ethan-1-ol, focusing on its structural dynamics, analytical characterization, and applications in chemical synthesis. Executive Summary As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(4-Methoxycyclohexyl)ethan-1-ol, focusing on its structural dynamics, analytical characterization, and applications in chemical synthesis.

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional alicyclic compounds that serve as critical building blocks in drug discovery and materials science. 2-(4-Methoxycyclohexyl)ethan-1-ol is a prime example. Featuring a cyclohexane core substituted with a methoxy ether and a primary alcohol, this molecule presents unique stereochemical challenges and opportunities. This whitepaper provides an in-depth technical guide to its physicochemical properties, conformational dynamics, and the self-validating analytical protocols required for its rigorous characterization.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline metrics of a compound is the first step in any analytical workflow. 2-(4-Methoxycyclohexyl)ethan-1-ol has a molecular weight of 158.24 g/mol [1]. The molecule exists in multiple stereoisomeric forms due to the 1,4-disubstitution on the cyclohexane ring, with the general CAS number being 98955-25-0[1], and the specific cis-isomer designated as CAS 2921801-47-8[2].

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name 2-(4-Methoxycyclohexyl)ethan-1-ol
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
General CAS Number 98955-25-0
Cis-Isomer CAS Number 2921801-47-8
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-OH, -OCH3)
Rotatable Bonds 4

Stereochemical Dynamics & Conformational Equilibria

The 1,4-disubstituted cyclohexane framework dictates the molecule's 3D geometry. The stereochemistry fundamentally alters the molecule's physical properties, NMR spectra, and biological interactions.

  • Trans-Isomer: The trans-isomer predominantly adopts a diequatorial (e,e) chair conformation. Placing both the methoxy and hydroxyethyl groups in equatorial positions minimizes 1,3-diaxial steric clashes, making this the thermodynamically favored state[3][4].

  • Cis-Isomer: The cis-isomer exists as a rapidly equilibrating mixture of axial-equatorial (a,e) and equatorial-axial (e,a) conformers. Because the hydroxyethyl group has a larger A-value (greater steric bulk) than the methoxy group, the equilibrium shifts toward the conformer where the hydroxyethyl group is equatorial and the methoxy group is axial[3][5].

Analytical Characterization Protocols

To ensure scientific integrity, any structural claim must be backed by a self-validating analytical system. The following protocols detail the causality behind each experimental choice.

G A 2-(4-Methoxycyclohexyl)ethan-1-ol Sample B Chromatographic Separation (GC-FID/MS) A->B Volatile fraction C Spectroscopic Analysis (1H/13C NMR) A->C Dissolved in CDCl3 D Isomeric Resolution (Cis/Trans Ratio) B->D Retention time diff C->D Coupling constants E Structural Elucidation & Purity Profiling D->E Data integration

Analytical workflow for structural validation and isomeric resolution of the target compound.

Protocol A: High-Resolution NMR Analysis for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing cis and trans isomers based on proton-proton coupling constants (³JHH)[6][7].

  • Step 1: Sample Preparation. Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides a non-polar, aprotic environment that prevents rapid chemical exchange of the hydroxyl proton, while TMS serves as the internal standard (0 ppm) for precise chemical shift calibration.

  • Step 2: Spectral Acquisition. Acquire ¹H NMR at ≥400 MHz and ¹³C NMR at ≥100 MHz.

    • Causality: High-field magnets are strictly required to resolve the complex multiplet overlapping within the cyclohexane "envelope" region (1.0–2.0 ppm).

  • Step 3: Conformational Analysis via Coupling Constants. Analyze the signals for the methine protons at C1 and C4.

    • Causality: In the trans-diequatorial isomer, the axial methine protons will exhibit large trans-diaxial coupling constants (³J ≈ 10–12 Hz) with adjacent axial ring protons[8][9]. Conversely, the cis-isomer will display smaller equatorial-axial or equatorial-equatorial couplings (³J ≈ 2–5 Hz), definitively validating the stereocenter configurations[7].

Protocol B: GC-MS for Purity and Isomeric Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal validation of purity and isomeric distribution.

  • Step 1: Dilution. Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).

  • Step 2: Injection & Separation. Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane).

    • Causality: The split injection prevents column overloading, maintaining sharp peak shapes. The non-polar stationary phase separates the cis and trans isomers based on minute differences in their boiling points and dispersive interactions.

  • Step 3: Electron Ionization (EI) Detection. Operate the mass spectrometer at 70 eV.

    • Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern—specifically the loss of water ([M-18]⁺) and the loss of the methoxy radical ([M-31]⁺)—can be cross-referenced against standardized spectral libraries for absolute confirmation.

Synthetic Pathways & Downstream Applications

In modern drug development, 2-(4-Methoxycyclohexyl)ethan-1-ol is frequently utilized as a lipophilic spacer and pharmacophore modifier.

  • Synthesis Route: It is typically synthesized via the reduction of 2-(4-methoxycyclohexyl)acetic acid using Lithium Aluminum Hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

    • Causality: LiAlH4 is a potent reducing agent that quantitatively converts the carboxylic acid to a primary alcohol without cleaving the chemically stable methoxy ether linkage.

  • Pharmaceutical Applications: The cyclohexane ring provides superior metabolic stability against cytochrome P450 oxidation compared to straight-chain alkyl linkers. Furthermore, the methoxy group acts as a hydrogen-bond acceptor, subtly modulating the compound's partition coefficient (LogP) to optimize cellular permeability in active pharmaceutical ingredients (APIs).

References

  • Conformational Equilibrium of Methoxycyclohexane Source: CSIR NET Life Science Coaching / Let's Talk Academy URL:[Link]

  • Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit Source: Journal of Physical Chemistry A (PubMed) URL:[Link]

  • Proton Magnetic Resonance Spectra, Stereochemistry, and Synthesis of 2-(Chlorophenyl)cyclohexanols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Safety, Handling, and Operational Workflows for 2-(4-Methoxycyclohexyl)ethan-1-ol in Medicinal Chemistry

Executive Summary In modern drug development and medicinal chemistry, cycloaliphatic alcohols serve as critical building blocks for modulating the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, cycloaliphatic alcohols serve as critical building blocks for modulating the lipophilicity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-(4-Methoxycyclohexyl)ethan-1-ol is a highly versatile bifunctional reagent, featuring both a primary hydroxyl group for cross-coupling and a methoxy ether for structural stability. However, the presence of the secondary ether linkage introduces specific, time-dependent hazards—namely, autooxidation and peroxide formation.

This whitepaper provides an in-depth, mechanistic guide to the safe handling, storage, and self-validating experimental workflows required when utilizing 2-(4-Methoxycyclohexyl)ethan-1-ol in the laboratory.

Physicochemical Profiling & Structural Vulnerabilities

To design a safe handling protocol, we must first understand the quantitative and structural parameters of the molecule. The data below summarizes the core physicochemical properties of the reagent.

PropertyValue
Chemical Name 2-(4-Methoxycyclohexyl)ethan-1-ol
CAS Number 98955-25-0[1]
Molecular Formula C9H18O2[2]
Molecular Weight 158.24 g/mol
SMILES Code OCCC1CCC(OC)CC1[3]
InChI Key PKHSNRPWGOUFCJ-UHFFFAOYSA-N
Storage Temperature 2-8°C (Recommended)[3]
Mechanistic Toxicology & Autooxidation Causality

While 2-(4-Methoxycyclohexyl)ethan-1-ol is not acutely toxic or highly volatile like lower-molecular-weight ethers (e.g., diethyl ether), its structural architecture demands rigorous environmental controls.

The Causality of Peroxide Formation: The molecule contains a methoxy group attached to a cyclohexane ring, classifying it as an ether with a secondary/tertiary alkyl group. These specific functional groups are highly susceptible to atmospheric autooxidation[4]. The tertiary hydrogen atom located at the C4 position of the cyclohexane ring (adjacent to the ether oxygen) is a prime target for radical abstraction. Once this hydrogen is abstracted by an ambient oxygen diradical, the resulting carbon-centered radical is thermodynamically stabilized by the adjacent oxygen’s lone pairs. This intermediate rapidly reacts with ambient O₂ to form unstable hydroperoxides[4].

Over time, or upon concentration via distillation, these hydroperoxides can polymerize into highly shock-sensitive and heat-sensitive precipitants[5]. Therefore, handling this reagent without mitigating oxygen and light exposure is a critical operational failure.

Risk Assessment & Hazard Mitigation

A robust safety paradigm relies on understanding why specific protective measures are chosen, rather than blindly following standard operating procedures.

  • Personal Protective Equipment (PPE) Selection: For standard, low-volume dispensing, Nitrile gloves (minimum 4 mil thickness) are sufficient. However, if the protocol involves prolonged exposure or large-scale heated reflux, Butyl rubber gloves are mandated. Causality: Butyl rubber provides superior permeation resistance to oxygenated solvents and ethers compared to standard nitrile, preventing transdermal absorption during extended handling[6].

  • Environmental Controls: All operations must be conducted within a certified chemical fume hood. Causality: While the vapor pressure of this compound is relatively low at room temperature, any thermal operation (such as solvent evaporation or distillation) will volatilize the compound and any trace peroxides, posing an inhalation and ignition risk[7].

E-E-A-T Driven Standard Operating Procedures: A Self-Validating System

To ensure absolute trustworthiness in the laboratory, the handling of must employ a self-validating protocol [4]. A self-validating system forces the operator to mathematically or chemically prove the safety state of the reagent before proceeding to high-risk steps, thereby neutralizing the hazard proactively.

Protocol 1: Self-Validating Dispensing and Inertion

Objective: Safely dispense 2-(4-Methoxycyclohexyl)ethan-1-ol while validating the absence of explosive hydroperoxides.

Step 1: Visual Inspection (The Primary Gate)

  • Action: Prior to opening, inspect the reagent bottle against a light source.

  • Causality: The presence of increased viscosity, stratification, or crystalline precipitants indicates gross peroxidation and polymerization[8]. If observed, the system fails the validation step; do not agitate the bottle and contact Environmental Health and Safety (EHS) immediately.

Step 2: Peroxide Quantification (The Validation Step)

  • Action: Using a commercial KI-starch peroxide test strip, sample the liquid and read the concentration after 15 seconds.

  • Causality: This is the core validation gate. If the concentration is <10 ppm , the solvent is safe for use. If >10 ppm , it must be quarantined[8]. Concentrating a solvent with elevated peroxides via distillation or heated reaction can lead to explosive detonation[5].

Step 3: Inert Dispensing

  • Action: Dispense the required volume using a Schlenk line or a positive-pressure Argon blanket.

  • Causality: Argon (density 1.78 g/L) is significantly denser than ambient air (1.20 g/L). It effectively sinks and blankets the liquid surface, displacing oxygen and halting the radical autooxidation mechanism[4]. Nitrogen (1.16 g/L) is less effective for this specific blanketing application as it mixes more readily with ambient air.

Step 4: Post-Use Sealing and Storage

  • Action: Purge the primary container's headspace with Argon for a minimum of 30 seconds before sealing with a PTFE-lined cap. Wrap the seal with Parafilm and store at 2-8°C away from light[3].

  • Causality: Light (UV radiation) acts as a photo-initiator for the radical abstraction process, while elevated temperatures accelerate the thermodynamic kinetics of peroxide formation[4].

Experimental Workflow Visualization

The following diagram maps the logical, self-validating workflow required when handling 2-(4-Methoxycyclohexyl)ethan-1-ol. The process is designed to intrinsically halt if the chemical has degraded.

Workflow A Inventory Retrieval 2-(4-Methoxycyclohexyl)ethan-1-ol B Pre-Use Peroxide Validation (KI Starch Test) A->B C Peroxide Concentration? B->C D Quarantine & Neutralize (>10 ppm) C->D Fail (>10 ppm) E Inert Dispensing (Argon Blanket) C->E Pass (<10 ppm) F Reaction Setup E->F G Post-Use Purge & Storage (2-8°C) E->G

Fig 1. Self-validating workflow for the safe handling of 2-(4-Methoxycyclohexyl)ethan-1-ol.

References

  • Sigma-Aldrich. "2-(4-methoxycyclohexyl)ethan-1-ol | CAS 98955-25-0". Sigma-Aldrich Catalog.[URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah304f1a04]
  • BLD Pharm. "98955-25-0 | 2-(4-Methoxycyclohexyl)ethan-1-ol". BLD Pharm Product Catalog.[URL: https://www.bldpharm.com/products/98955-25-0.html]
  • National Research Council. "". National Academies Press.[URL: https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical]

  • Division of Research Safety. "". University of Illinois Urbana-Champaign.[URL: https://drs.illinois.edu/Page/SafetyLibrary/PeroxideFormingChemicals]

  • Environmental Health & Safety. "Peroxide Forming Chemicals". Yale University.[URL: https://ehs.yale.edu/sites/default/files/files/peroxide-forming-chemicals.pdf]
  • Office of Research Services. "Managing Peroxide Formers in the Lab". National Institutes of Health (NIH).[URL: https://ors.od.nih.

Sources

Exploratory

An In-Depth Technical Guide to the Stereoisomers of 2-(4-Methoxycyclohexyl)ethan-1-ol

Foreword In the landscape of modern drug discovery and development, a molecule's three-dimensional architecture is not a trivial detail but a fundamental determinant of its biological function. Stereoisomers, molecules w...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and development, a molecule's three-dimensional architecture is not a trivial detail but a fundamental determinant of its biological function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles.[1][2] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some notorious cases, dangerously toxic.[3][4] This guide provides a comprehensive technical analysis of the stereoisomers of 2-(4-methoxycyclohexyl)ethan-1-ol, a substituted cyclohexane scaffold. For researchers in medicinal chemistry, understanding the stereochemical nuances of such structures is paramount for designing selective, safe, and effective therapeutics. This document eschews a rigid template, instead adopting a structure that logically unfolds the stereochemical complexities, synthetic strategies, and analytical imperatives associated with this molecule.

Structural and Conformational Analysis: Unveiling the Diastereomers

The structure of 2-(4-methoxycyclohexyl)ethan-1-ol features two substituents on a cyclohexane ring: an ethan-1-ol group at position 1 and a methoxy group at position 4. This 1,4-disubstitution pattern gives rise to two distinct, non-superimposable, non-mirror-image stereoisomers known as diastereomers: cis and trans.

Fig 1. Diastereomers of 2-(4-Methoxycyclohexyl)ethan-1-ol

Contrary to what might be assumed, neither the cis nor the trans isomer of this specific molecule is chiral. The cis isomer possesses a plane of symmetry passing through the C1-C4 axis, rendering it an achiral meso compound. The trans isomer, while lacking a plane of symmetry in its stable chair conformation, possesses a C2 axis of symmetry and is superimposable on its mirror image, making it achiral as well. The critical stereochemical distinction, therefore, lies entirely in their diastereomeric relationship.

Conformational Landscape

The biological activity of cyclohexane derivatives is intrinsically linked to their preferred chair conformation. The energetic penalties associated with axial substituents, primarily due to steric 1,3-diaxial interactions, govern the conformational equilibrium.[5][6]

  • Trans Isomer : The trans isomer can exist in two chair conformations: one with both the ethanolethyl and methoxy groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diaxial conformer suffers from significant steric strain. Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformation, effectively locking the molecule into a single, rigid, low-energy state.[7][8]

  • Cis Isomer : The cis isomer exists as an equilibrium between two chair conformations, each having one axial and one equatorial substituent. The steric bulk of the substituent determines the position of the equilibrium. The 2-hydroxyethyl group is significantly larger than the methoxy group. Therefore, the conformer with the 2-hydroxyethyl group in the more stable equatorial position and the methoxy group in the axial position is heavily favored.[5]

Conformational_Equilibrium cluster_trans trans-isomer Conformational Equilibrium cluster_cis cis-isomer Conformational Equilibrium T1 Diequatorial (Highly Favored) T2 Diaxial (Disfavored) T1->T2 Ring Flip T2->T1 ΔG << 0 C1 Equatorial -CH2CH2OH (Favored) C2 Axial -CH2CH2OH (Disfavored) C1->C2 Ring Flip C2->C1 ΔG < 0

Fig 2. Chair Conformations of cis and trans Isomers

This conformational rigidity is key: the trans isomer presents its functional groups at a fixed, maximal distance, while the cis isomer holds them in a closer, more flexible arrangement. This has profound implications for receptor binding and biological activity.

Synthesis and Stereocontrol

The generation of a specific stereoisomer is a central challenge in medicinal chemistry. For 2-(4-methoxycyclohexyl)ethan-1-ol, a common and effective strategy involves the catalytic hydrogenation of an aromatic precursor, 2-(4-methoxyphenyl)ethanol.[9][10]

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup : A high-pressure hydrogenation vessel is charged with 2-(4-methoxyphenyl)ethanol (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition : A hydrogenation catalyst (e.g., Rhodium-on-carbon (Rh/C), Ruthenium-on-carbon (Ru/C), or Raney Nickel) is added under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst is critical for influencing the cis/trans ratio.

  • Hydrogenation : The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (typically 50-500 psi). The reaction is stirred at a set temperature (e.g., 25-100 °C) until hydrogen uptake ceases, as monitored by a pressure drop.

  • Workup : The reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.

  • Analysis : The resulting crude product, a mixture of cis- and trans-2-(4-methoxycyclohexyl)ethan-1-ol, is analyzed by Gas Chromatography (GC) or NMR spectroscopy to determine the diastereomeric ratio (d.r.).

Causality of Stereoselection : The stereochemical outcome of hydrogenation is dictated by the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface.

  • Rhodium-based catalysts often favor the formation of the cis isomer through syn-addition of hydrogen from one face of the ring.[11]

  • Ruthenium and Nickel catalysts , under different conditions, can allow for catalyst isomerization or product epimerization, leading to mixtures or favoring the thermodynamically more stable trans isomer.[12]

Synthesis_Workflow start 2-(4-Methoxyphenyl)ethanol reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent, P, T) start->reaction mixture Mixture of Diastereomers (cis and trans) reaction->mixture separation Chromatographic Separation (e.g., Silica Gel Column) mixture->separation cis_product Pure cis-Isomer separation->cis_product  Less Polar Fraction trans_product Pure trans-Isomer separation->trans_product  More Polar Fraction

Fig 3. General Synthetic and Separation Workflow

Separation and Analytical Characterization

As diastereomers possess different physical properties, their separation is achievable using standard laboratory techniques, most commonly preparative column chromatography.[13][14]

Isomer Separation by Column Chromatography

The slight difference in polarity between the cis and trans isomers, arising from their different overall dipole moments and the steric accessibility of the polar -OH and -OCH3 groups, allows for their separation on a stationary phase like silica gel. The trans isomer, with its functional groups in a more symmetric and sterically shielded diequatorial arrangement, is typically less polar and elutes first from the column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate).

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing and confirming the stereochemistry of the isolated isomers.[15][16] The key lies in the analysis of proton (¹H) coupling constants (J-values), which are highly dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.

  • Trans Isomer (Diequatorial) : The proton at C1 (attached to the ethyl-alcohol group) is in an axial position. It will exhibit large axial-axial couplings (Jax,ax ≈ 10-13 Hz) with the axial protons on C2 and C6. The same applies to the proton at C4.

  • Cis Isomer (Favored Conformer) : The proton at C1 is in an equatorial position. It will show small equatorial-axial (Jeq,ax ≈ 2-5 Hz) and equatorial-equatorial (Jeq,eq ≈ 2-5 Hz) couplings to the protons on C2 and C6.

Parameter trans-Isomer (Diequatorial) cis-Isomer (Equatorial -CH₂CH₂OH)
C1-H Position AxialEquatorial
C1-H ¹H NMR Signal Triplet of triplets (tt) or multipletBroad singlet or narrow multiplet
C1-H Coupling (J) Large Jax,ax (~10-13 Hz)Small Jeq,ax, Jeq,eq (~2-5 Hz)
C4-H Position AxialAxial
C4-H Coupling (J) Large Jax,ax (~10-13 Hz)Large Jax,ax (~10-13 Hz)
Predicted Polarity LowerHigher
Table 1. Predicted distinguishing NMR features and polarity for the stereoisomers of 2-(4-methoxycyclohexyl)ethan-1-ol.

Pharmacological Implications and Future Directions

The significance of this detailed stereochemical analysis lies in its predictive power for drug design. The spatial relationship between the hydrogen-bond donating hydroxyl group and the hydrogen-bond accepting methoxy group is a critical pharmacophore element.

  • In the rigid trans-isomer , these two groups are positioned approximately at opposite ends of the cyclohexane ring, creating a specific, linear pharmacophore vector.

  • In the more flexible cis-isomer , these groups are closer, allowing for potential intramolecular interactions or binding to receptor sites with different geometric constraints.

This structural difference is fundamental. A biological target, being chiral itself, will almost certainly exhibit stereoselective binding.[17][18] One diastereomer may fit perfectly into an active site, leading to high affinity and the desired therapeutic effect, while the other may bind poorly or not at all.[1]

Future work should focus on the preparation of stereochemically pure samples of both the cis and trans isomers. Subsequent evaluation in relevant biological assays is essential to deconvolute their individual pharmacological profiles. This rigorous, stereochemically-aware approach is no longer optional in modern drug development; it is a regulatory and scientific necessity for creating safer and more effective medicines.[19]

References

  • Title: 4.4 Substituted Cyclohexanes Source: Organic Chemistry I - KPU Pressbooks URL: [Link]

  • Title: IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED Source: Canadian Science Publishing URL: [Link]

  • Title: Stereochemistry and its Role in Drug Design Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: 7.1.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Conformational Analysis of Cyclohexanes Source: Resonance URL: [Link]

  • Title: 4.8 Conformations of Disubstituted Cyclohexanes Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: Substituted Cyclohexanes: Axial vs Equatorial Source: Master Organic Chemistry URL: [Link]

  • Title: Pharmacological importance of stereochemical resolution of enantiomeric drugs Source: PubMed URL: [Link]

  • Title: Study of thermodynamic and NMR properties of some cyclohexane derivatives Source: ResearchGate URL: [Link]

  • Title: Stereodivergent and stereoselective synthesis of cis-and trans-4-substituted prolinols Source: research-hub.p.lodz.pl URL: [Link]

  • Title: Effects of Stereoisomers on Drug Activity Source: American Journal of Biomedical Science and Research URL: [Link]

  • Title: The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: PMC - NIH URL: [Link]

  • Title: Biomedical aspects of chiral molecules Source: Journal of Applied Biomedicine URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC - NIH URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharmagroup.com URL: [Link]

  • Title: Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs Source: ResearchGate URL: [Link]

  • Title: Preparation method of 4-methoxycyclohexanon Source: Google Patents URL
  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation Source: VTechWorks URL: [Link]

  • Title: A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine Source: ACS Publications URL: [Link]

  • Title: Stereoselective Synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol Source: PubMed URL: [Link]

  • Title: Stereoselective Synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one Source: Université de Neuchâtel URL: [Link]

  • Title: Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol Source: MDPI URL: [Link]

  • Title: 2-(4-Methoxyphenyl)ethanol Source: NIST WebBook URL: [Link]

Sources

Foundational

Predictive Physicochemical Profiling of 2-(4-Methoxycyclohexyl)ethan-1-ol: A Technical Guide for Drug Development and Material Sciences

Executive Summary & Structural Elucidation In the early stages of drug discovery and material sciences, the empirical synthesis and characterization of every structural analog is economically and temporally prohibitive....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation

In the early stages of drug discovery and material sciences, the empirical synthesis and characterization of every structural analog is economically and temporally prohibitive. Predictive physicochemical profiling serves as the first critical filter in the pipeline. This whitepaper provides an authoritative, in-depth analysis of 2-(4-Methoxycyclohexyl)ethan-1-ol (), a bifunctional aliphatic building block.

Structurally, the molecule consists of a lipophilic cyclohexane core substituted with a methoxy group (-OCH₃) and a hydroxyethyl chain (-CH₂CH₂OH). This specific arrangement creates a unique amphiphilic balance. The spatial separation of the hydrogen bond donor (hydroxyl) and the weak hydrogen bond acceptor (methoxy ether) across the flexible cyclohexane ring dictates its solvation dynamics, target binding affinity, and membrane permeability.

In Silico Predictive Methodologies: The Causality of Algorithms

To accurately predict the behavior of 2-(4-Methoxycyclohexyl)ethan-1-ol, we must employ a consensus modeling approach. Relying on a single predictive algorithm is statistically fragile due to training set biases. We utilize a combination of physics-based models and associative neural networks, specifically leveraging tools like and .

The Causality of Computational Choices:

  • 3D Conformational Sampling (MMFF94): Before calculating topological descriptors, the 2D SMILES string must be converted into a 3D energy-minimized conformation using the MMFF94 force field. Why? The cyclohexane ring exists in dynamic equilibrium between chair and boat conformations, and the flexible hydroxyethyl chain can fold back to form intramolecular interactions. Failing to account for this 3D flexibility results in an overestimation of the molecule's polar surface area.

  • Consensus LogP Prediction: We average the outputs of fragment-based methods (which sum the lipophilic contributions of individual atoms) and topological methods (which account for the overall molecular shape). Neural networks like ALOGPS excel at recognizing non-linear intramolecular shielding, providing a highly accurate partition coefficient prediction.

InSilicoWorkflow A Input: SMILES / 2D CAS: 98955-25-0 B 3D Conformational Sampling (MMFF94 Force Field) A->B Geometry Optimization C Descriptor Calculation (TPSA, MW, Rotatable Bonds) B->C Feature Extraction D Consensus LogP / Solubility (ALOGPS, SwissADME) B->D Predictive Modeling E ADMET Profiling & Drug-Likeness Assessment C->E D->E

Computational workflow for in silico physicochemical property prediction.

Predicted Physicochemical Data & Pharmacokinetic Implications

The following table synthesizes the predicted physicochemical parameters for 2-(4-Methoxycyclohexyl)ethan-1-ol. These metrics are critical for assessing compliance with Lipinski's Rule of Five and predicting Blood-Brain Barrier (BBB) permeability.

PropertyPredicted ValuePrimary Algorithm / MethodPharmacokinetic Significance
Molecular Weight (MW) 158.24 g/mol Exact Mass CalculationHighly optimal for passive transcellular diffusion (<500 Da).
Consensus LogP 1.85 - 2.05ALOGPS / iLOGPIdeal lipophilicity for oral absorption and CNS penetration.
Topological Polar Surface Area 29.46 ŲErtl et al. (Fragment-based)High probability of BBB permeation (Optimal <90 Ų).
H-Bond Donors (HBD) 1Structural AnalysisMinimal desolvation energy required for membrane transit.
H-Bond Acceptors (HBA) 2Structural AnalysisLow risk of efflux pump (e.g., P-glycoprotein) recognition.
Rotatable Bonds 4Topological CountSufficient conformational flexibility for target induced-fit.
Aqueous Solubility (Log S) -2.1 (Soluble)ESOLAdequate free fraction in plasma without complex formulation.

Mechanistic Insight: The Topological Polar Surface Area (TPSA) of 29.46 Ų is exceptionally low. Causality: A low TPSA drastically reduces the hydration shell radius around the molecule in aqueous environments. This minimizes the thermodynamic penalty (desolvation energy) required for the molecule to shed water molecules and partition into the hydrophobic core of the lipid bilayer, strongly driving rapid cellular uptake.

Experimental Validation: Self-Validating Protocols

While in silico predictions are powerful, they must be empirically validated before advancing a compound into formulation or biological assays. The traditional "Shake-Flask" method for determining LogP is heavily prone to emulsion formation and requires high analyte purity.

Instead, we mandate the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to .

Why is this a Self-Validating System? The RP-HPLC method relies on an internal calibration curve generated in real-time alongside the target analyte. Because the target's LogP is interpolated from the known standards running through the exact same mobile phase and column conditions, the system inherently corrects for minor fluctuations in temperature, pressure, or solvent mixing. If the system suitability fails (e.g., the calibration curve


 drops below 0.99), the protocol automatically invalidates the run, preventing false data generation.
Step-by-Step RP-HPLC LogP Validation Protocol
  • Mobile Phase Preparation: Formulate an isocratic mobile phase of Methanol/Water (75:25 v/v). Causality: Gradient elution cannot be used because changing the solvent composition non-linearly alters the capacity factor (

    
    ), destroying the linear correlation required for LogP extrapolation.
    
  • Dead Time (

    
    ) Determination:  Inject an unretained marker (e.g., Thiourea) to measure the void volume/dead time of the C18 column.
    
  • Reference Standard Calibration: Inject a cocktail of 5 reference standards with highly reliable, known LogP values that bracket the predicted value of our target (e.g., 2-Butanone [LogP 0.3], Toluene[LogP 2.7], Chlorobenzene [LogP 2.8]).

  • Capacity Factor (

    
    ) Calculation:  For each standard, calculate the capacity factor using the formula: 
    
    
    
    , where
    
    
    is the retention time.
  • Analyte Injection: Inject 2-(4-Methoxycyclohexyl)ethan-1-ol. Record its

    
     and calculate its 
    
    
    
    .
  • Linear Regression & Interpolation: Plot

    
     of the standards against their known LogP values. Ensure the 
    
    
    
    (Self-Validation Check). Interpolate the LogP of 2-(4-Methoxycyclohexyl)ethan-1-ol from this linear equation.

ExperimentalProtocol S1 Reference Standards (Known LogP) S3 RP-HPLC Analysis (Isocratic Elution) S1->S3 S2 Target Analyte (CAS: 98955-25-0) S2->S3 S4 Retention Time (tR) S3->S4 S5 Capacity Factor (k') S4->S5 S6 LogP Interpolation (R² ≥ 0.99) S5->S6

Self-validating RP-HPLC protocol for experimental LogP determination.

Implications in Drug Design & Formulation

The predicted physicochemical profile of 2-(4-Methoxycyclohexyl)ethan-1-ol positions it as an exceptional intermediate or fragment for CNS-targeted therapeutics.

  • Prodrug Potential: The terminal primary alcohol (-OH) serves as an ideal synthetic handle for esterification. By attaching a polar, ionizable moiety (e.g., a phosphate group), formulation scientists can drastically increase aqueous solubility for intravenous administration. Upon entering the bloodstream, endogenous esterases will cleave the prodrug, releasing the highly permeable parent lipophilic core to cross the BBB.

  • Formulation Strategy: Given its predicted LogS (-2.1) and LogP (~1.9), the molecule exhibits sufficient inherent solubility that complex formulation strategies (like cyclodextrin inclusion complexes or lipid nanoparticles) are likely unnecessary for early in vitro and in vivo pharmacokinetic profiling. Standard co-solvents (e.g., 5% DMSO in saline or PEG400) will suffice to maintain sink conditions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. URL:[Link]

  • Tetko, I. V., et al. (2011). "Prediction of log P: ALOGPS Application in Medicinal Chemistry Education." Journal of Chemical Education. URL:[Link]

  • OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-(4-Methoxycyclohexyl)ethan-1-ol via Grignard Reaction

Abstract: This document provides a comprehensive guide for the synthesis of the primary alcohol 2-(4-methoxycyclohexyl)ethan-1-ol. The methodology leverages the robust and versatile Grignard reaction, a cornerstone in ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of the primary alcohol 2-(4-methoxycyclohexyl)ethan-1-ol. The methodology leverages the robust and versatile Grignard reaction, a cornerstone in carbon-carbon bond formation.[1] This protocol details the preparation of the Grignard reagent, 4-methoxycyclohexylmagnesium bromide, and its subsequent nucleophilic addition to ethylene oxide. This reaction serves as an excellent example of a two-carbon chain extension to produce a primary alcohol.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Scientific Background

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters, or the carbon of an epoxide ring.[5][6] The high degree of polarity in the carbon-magnesium bond renders the carbon atom nucleophilic, enabling the formation of new carbon-carbon bonds.[7] This characteristic makes the Grignard reaction an indispensable tool in synthetic organic chemistry for constructing complex molecular frameworks from simpler precursors.

The synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol exemplifies the utility of the Grignard reaction in elongating a carbon chain and introducing a hydroxyl functional group. Specifically, the reaction of a Grignard reagent with ethylene oxide is a classic and efficient method for the preparation of primary alcohols with two additional carbon atoms.[2][4][8][9][10] The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate.[3][11][12] Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol.[3][11]

Mechanistic Overview

The synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol via the Grignard reaction can be dissected into two principal stages:

Stage 1: Formation of the Grignard Reagent

The process begins with the preparation of the Grignard reagent, 4-methoxycyclohexylmagnesium bromide. This is achieved by reacting 1-bromo-4-methoxycyclohexane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][13] The ether solvent is crucial as it stabilizes the Grignard reagent by forming a coordination complex with the magnesium atom.[1][2] The reaction is an oxidative insertion of magnesium into the carbon-bromine bond.[14]

Stage 2: Nucleophilic Addition to Ethylene Oxide and Work-up

The formed Grignard reagent then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring.[11][15] This attack proceeds via an SN2-like mechanism, resulting in the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate.[3][8][16] The final step involves an acidic workup, typically with a dilute acid solution, to protonate the alkoxide and yield the target primary alcohol, 2-(4-methoxycyclohexyl)ethan-1-ol.[17]

Visualizing the Synthesis Pathway

Reaction Scheme

Grignard Synthesis of 2-(4-Methoxycyclohexyl)ethan-1-ol cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Final Product A 1-Bromo-4-methoxycyclohexane D 4-Methoxycyclohexylmagnesium bromide (Grignard Reagent) A->D Anhydrous Ether B Magnesium (Mg) B->D Anhydrous Ether C Ethylene Oxide E 2-(4-Methoxycyclohexyl)ethan-1-ol C->E 1. Ether 2. H3O+ workup D->E 1. Ether 2. H3O+ workup Experimental Workflow start Start prep_reagent Preparation of 4-Methoxycyclohexylmagnesium bromide start->prep_reagent reaction Reaction with Ethylene Oxide prep_reagent->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation/Chromatography) drying->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. [7][9]All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and oven-dried glassware are essential for the success of the reaction. [18][19][20]Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Preparation of 4-Methoxycyclohexylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

Reagent/MaterialQuantityMolar EquivalentPurity/Grade
Magnesium turnings2.67 g1.1 eq99.8%
1-Bromo-4-methoxycyclohexane19.3 g1.0 eq98%
Anhydrous Diethyl Ether (Et₂O)150 mL-Anhydrous
Iodine (I₂)1 crystalCatalyticReagent Grade

Procedure:

  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. [19]Equip the flask with a magnetic stir bar.

  • Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine. [21][22]The iodine serves to activate the magnesium surface by removing the passivating oxide layer. [23]3. Reagent Addition: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromo-4-methoxycyclohexane in 100 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 10 mL of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. [18][21]Gentle warming may be necessary to start the reaction. [19][24]5. Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic. [22][25]6. Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of 4-methoxycyclohexylmagnesium bromide should be a cloudy gray or brownish color.

Reaction with Ethylene Oxide and Work-up

Materials and Reagents:

Reagent/MaterialQuantityMolar EquivalentPurity/Grade
Ethylene Oxide (condensed)5.3 g1.2 eq>99%
Anhydrous Diethyl Ether (Et₂O)50 mL-Anhydrous
Saturated Aqueous NH₄Cl solution100 mL-Reagent Grade
Diethyl Ether (for extraction)3 x 50 mL-Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)~10 g-Anhydrous

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature and must be condensed into a cooled, graduated cylinder before use. Slowly add the condensed ethylene oxide to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. The reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction and protonate the magnesium alkoxide intermediate. [17][26]This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with three 50 mL portions of diethyl ether. [27]6. Washing: Combine the organic layers and wash with 50 mL of brine (saturated aqueous NaCl solution) to remove residual water. [17]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. [19]Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude 2-(4-methoxycyclohexyl)ethan-1-ol can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-75%

Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.

  • Mass Spectrometry (MS): To determine the molecular weight.

Troubleshooting and Field-Proven Insights

  • Failure of Grignard Reaction to Initiate: This is a common issue often caused by moisture or a passivated magnesium surface. [24]Ensure all glassware is scrupulously dry and consider activating the magnesium by crushing the turnings in the flask with a dry stirring rod or adding a few drops of 1,2-dibromoethane. [24]* Formation of Wurtz Coupling Byproduct: A significant side reaction can be the coupling of the alkyl halide with the Grignard reagent to form a dimer. This can be minimized by slow, controlled addition of the alkyl halide to maintain a low concentration in the reaction mixture. [24]* Exothermic Reaction Control: The formation of the Grignard reagent and its reaction with ethylene oxide are both highly exothermic. [22][25]Maintaining a controlled temperature with an ice bath is crucial to prevent side reactions and ensure safety.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol using the Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this primary alcohol, which can serve as a valuable intermediate in various synthetic endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other primary alcohols via the reaction of Grignard reagents with ethylene oxide.

References

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). (n.d.). Mechanism Solver. [Link]

  • Grignard Reaction of Epoxides. (n.d.). Organic Chemistry Tutor. [Link]

  • The Grignard Reaction of Epoxides. (2026, January 17). Chemistry Steps. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. [Link]

  • What is the reaction of epoxide with Grignard reag class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Michigan-Dearborn. [Link]

  • Show how you would synthesize the following primary alcohols by adding an appropriate Grignard reagent to formaldehyde. a. b. c. (n.d.). Vaia. [Link]

  • Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. (n.d.). Vedantu. [Link]

  • General Methods of Preparation of Alcohols. (2020, March 4). BYJU'S. [Link]

  • Show how you would synthesize the following alcohol by adding Grignard reagents to ethylene oxide. (a) 2-phenylethanol. (n.d.). Pearson. [Link]

  • 20.8 Synthesis using nucleophilic addition chemistry. (n.d.). Lumen Learning. [Link]

  • Grignard Reaction of An Epoxide: A Mechanistic Study. (n.d.). Scribd. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

    • Grignard Reaction. (n.d.). University of California, Irvine. [Link]

    • The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. (n.d.). Mettler-Toledo. [Link]

  • Grignard Reaction. (n.d.). North Dakota State University. [Link]

  • 127 CHM2211 Epoxide Reactions with Grignard Reagents. (2021, January 19). YouTube. [Link]

  • Grignard Reaction of an Epoxide: A Mechanistic Study. (n.d.). Journal of Chemical Education. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Accounts of Chemical Research. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. (n.d.). Schnyderchemsafety. [Link]

  • Grignard PDF. (n.d.). ResearchGate. [Link]

  • 4-methoxyphenylmagnesium bromide Definition. (2025, August 15). Fiveable. [Link]

  • Current Research & Information on Pharmaceutical Sciences (CRIPS). (2022). NIPER. [Link]

  • Acetophenone, ω-methoxy. (n.d.). Organic Syntheses Procedure. [Link]

  • cyclohexylcarbinol. (n.d.). Organic Syntheses Procedure. [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PMC. [Link]

Sources

Application

1H NMR analysis of 2-(4-Methoxycyclohexyl)ethan-1-OL.

Application Note: Structural and Stereochemical Elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol via High-Resolution 1H NMR Executive Summary & Strategic Context In preclinical drug development and synthetic chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural and Stereochemical Elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol via High-Resolution 1H NMR

Executive Summary & Strategic Context

In preclinical drug development and synthetic chemistry, the stereochemistry of alicyclic scaffolds profoundly influences target binding affinity, steric hindrance, and metabolic clearance. 2-(4-Methoxycyclohexyl)ethan-1-ol is a bifunctional molecule containing a primary alcohol and a methoxy ether across a cyclohexane ring. Determining the relative stereochemistry (cis vs. trans) of this 1,4-disubstituted cyclohexane is critical for downstream applications. This application note details a self-validating 1H Nuclear Magnetic Resonance (NMR) protocol designed for researchers to acquire, process, and accurately interpret the spectral data of this compound, utilizing


-coupling causality to unambiguously assign diastereomers.

Mechanistic Principles: The Causality of -Coupling

The structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol relies heavily on the Karplus equation, which correlates the vicinal coupling constant (


) with the dihedral angle between coupled protons.
  • Conformational Dynamics: The bulky 2-hydroxyethyl side chain (-CH₂CH₂OH) strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the spatial orientation of the methoxy group (-OCH₃) at C4 dictates the conformational assignment.

  • The Trans Isomer (Diequatorial): In the trans configuration, the -OCH₃ group is equatorial. Therefore, the methine proton at C4 (H-C-OCH₃) is axial . An axial proton couples with two adjacent axial protons (dihedral angle ~180°,

    
     Hz) and two adjacent equatorial protons (dihedral angle ~60°, 
    
    
    
    Hz). This specific geometric relationship results in a highly diagnostic triplet of triplets (tt) or a broad multiplet[1].
  • The Cis Isomer (Axial-Equatorial): In the cis configuration, the -OCH₃ group is forced into the axial position, making the C4 methine proton equatorial . An equatorial proton couples with adjacent protons at ~60° dihedral angles, yielding only small coupling constants (

    
     and 
    
    
    
    Hz). This manifests as a narrow multiplet , allowing for immediate visual differentiation from the trans isomer.

Self-Validating Experimental Protocol

To prevent artifacts such as line broadening or integration errors, this methodology incorporates built-in quality control checkpoints.

Phase 1: Sample Preparation

  • Causality of Solvent: is the optimal solvent due to its high solubilizing capacity for moderately polar compounds and lack of exchangeable protons[2].

  • Step 1: Weigh exactly 10–15 mg of the analyte. Validation Check: Exceeding 20 mg increases solution viscosity, which degrades magnetic field homogeneity and artificially broadens spectral lines[3].

  • Step 2: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[4].

  • Step 3 (Self-Validation): Inspect the solution against a light source. If any particulate matter is visible, filter the solution through a tightly packed glass-wool Pasteur pipette directly into a high-quality 500 MHz-rated 5 mm NMR tube. Particulates create magnetic susceptibility gradients that make perfect shimming impossible[3]. Ensure the solvent column height is strictly 40–50 mm to optimize the coil filling factor[2].

Phase 2: Instrument Setup & Acquisition

  • Step 4: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ (7.26 ppm).

  • Step 5: Execute gradient shimming (e.g., TopShim). Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, reject the shim profile, eject the sample to check for micro-bubbles, and re-shim[5].

  • Step 6: Set acquisition parameters. Use a standard 90° pulse sequence. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal (

    
    ) relaxation of all protons, which is mandatory for accurate quantitative integration[5]. Acquire 16 to 64 scans depending on the baseline noise.
    

Phase 3: Data Processing

  • Step 7: Apply a Fourier Transform (FT) with a zero-filling factor of 2 (e.g., 64k data points) to improve digital resolution. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing peak sharpness[5].

  • Step 8: Manually phase the spectrum to zero-order and first-order to ensure purely absorptive Lorentzian peak shapes. Apply a polynomial baseline correction before extracting integrals.

Quantitative Data Presentation

The following table outlines the diagnostic ¹H NMR signals for the trans-2-(4-Methoxycyclohexyl)ethan-1-ol isomer (diequatorial) in CDCl₃.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
-CH₂-OH (Hydroxyl)1.80 - 2.50Broad Singlet (bs)1HVariable (Concentration/H₂O dependent)
-CH ₂-OH (C1' Methylene)3.60 - 3.70Triplet (t)2H

-OCH ₃ (Methoxy)3.32Singlet (s)3HN/A
C4 Methine (H-C-OCH₃)3.10 - 3.25Triplet of triplets (tt)1H

,

C1 Methine (H-C-CH₂)1.35 - 1.50Multiplet (m)1HComplex
-CH ₂-CH₂OH (C2' Methylene)1.50 - 1.65Quartet (q) / Multiplet2H

Ring CH₂ (Equatorial)1.95 - 2.10Multiplet (m)4HComplex
Ring CH₂ (Axial)0.95 - 1.15Multiplet (m)4H

Experimental Workflow Visualization

The following diagram illustrates the critical path and self-validating feedback loops required for reliable NMR structural elucidation.

NMR_Workflow Prep 1. Sample Preparation 10-15 mg in 0.6 mL CDCl3 Filter 2. Filtration & QC Ensure no particulates Prep->Filter Tune 3. Lock, Tune & Shim Target TMS peak width < 1 Hz Filter->Tune Tune->Prep Poor Shimming (Particulates) Acquire 4. Data Acquisition 400/500 MHz, D1=2.0s, 16-64 Scans Tune->Acquire Process 5. Spectral Processing FT, Phase & Baseline Correction Acquire->Process Analyze 6. Stereochemical Analysis Extract J-couplings for cis/trans Process->Analyze

Fig 1: Self-validating 1H NMR experimental workflow for structural elucidation.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). Available at:[Link]

  • 8.1 - FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology (MIT) OpenCourseWare. Available at:[Link]

  • Sample Preparation - Max T. Rogers NMR. Michigan State University (MSU). Available at: [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins. Oriental Journal of Chemistry. Available at:[Link]

Sources

Method

Application Note: Derivatization Strategies for 2-(4-Methoxycyclohexyl)ethan-1-ol

Executive Summary The compound 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a versatile cycloaliphatic primary alcohol utilized extensively in synthetic chemistry and drug development. However, the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a versatile cycloaliphatic primary alcohol utilized extensively in synthetic chemistry and drug development. However, the presence of the polar hydroxyl (-OH) group presents specific challenges: it acts as a poor leaving group in nucleophilic substitution reactions, lacks a strong chromophore for UV detection, and induces peak tailing in gas chromatography due to hydrogen bonding[1][2].

This technical guide outlines three distinct, field-proven derivatization strategies—Silylation, Benzoylation, and Tosylation —designed to functionalize the primary hydroxyl group. By modifying this functional group, researchers can dramatically enhance the molecule's analytical detectability or transform it into a highly reactive synthetic intermediate.

Workflow A 2-(4-Methoxycyclohexyl)ethan-1-ol Target: Primary -OH B GC-MS Analysis (Volatility) A->B C HPLC-UV Analysis (Chromophore) A->C D Organic Synthesis (Activation) A->D E Silylation (BSTFA/TMCS) B->E F Benzoylation (BzCl/Pyridine) C->F G Tosylation (TsCl/Pyridine) D->G

Decision matrix for derivatizing 2-(4-Methoxycyclohexyl)ethan-1-ol based on application.

Chemical Profile & Mechanistic Rationale

The structure of 2-(4-Methoxycyclohexyl)ethan-1-ol features two key functional groups: a methoxy ether on the cyclohexane ring and a primary aliphatic alcohol on the ethyl chain. The methoxy ether is generally stable under basic conditions but can be sensitive to strong acids. Therefore, all derivatization strategies must employ mild conditions or acid scavengers to prevent ether cleavage.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Primary alcohols exhibit strong intermolecular hydrogen bonding, which reduces volatility and causes thermal degradation or peak tailing during GC-MS analysis[2]. Silylation replaces the active hydroxyl proton with a trimethylsilyl (TMS) group. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). The TMCS increases the electrophilicity of the silicon center, facilitating rapid nucleophilic attack by the primary alcohol.

Benzoylation for High-Performance Liquid Chromatography (HPLC-UV)

Because 2-(4-Methoxycyclohexyl)ethan-1-ol lacks a conjugated


-system, it is virtually invisible to standard UV-Vis detectors. Benzoylation using benzoyl chloride (BzCl) attaches a strongly UV-absorbing phenyl ring to the molecule[3]. This esterification is driven by the addition of pyridine, which acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct to protect the methoxy ether.
Tosylation for Synthetic Activation

In organic synthesis, the hydroxyl group is a notoriously poor leaving group. Tosylation converts the alcohol into a tosylate ester (-OTs), an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group[1]. The reaction utilizes p-Toluenesulfonyl chloride (TsCl) in the presence of pyridine or triethylamine[4].

Mechanism R1 Alcohol + TsCl I1 Oxonium Ion Intermediate R1->I1 Nucleophilic Attack P1 Tosylate Ester (Product) I1->P1 Deprotonation P2 Pyridinium Chloride (Byproduct) I1->P2 Salt Formation R2 Pyridine (Base/Catalyst) R2->I1 Neutralizes HCl

Mechanism of primary alcohol tosylation using p-Toluenesulfonyl chloride and pyridine.

Comparative Derivatization Strategies

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate derivatization route.

ParameterSilylation (TMS)BenzoylationTosylation
Primary Reagent BSTFA + 1% TMCSBenzoyl Chloride (BzCl)p-Toluenesulfonyl Chloride (TsCl)
Catalyst / Base Pyridine (Solvent)Pyridine or DMAPPyridine or Triethylamine (TEA)
Reaction Temp 60 °C0 °C to Room Temp0 °C to 15 °C
Reaction Time 30 minutes2 hours4 - 12 hours
Target Application GC-MS AnalysisHPLC-UV AnalysisSynthetic Intermediate (Sₙ2 / E2)
Key Benefit Eliminates H-bonding; maximizes volatility.Introduces strong chromophore (

nm).
Converts -OH to an excellent leaving group (-OTs).
Byproducts Trifluoroacetamide (volatile)Pyridinium chloridePyridinium chloride

Experimental Protocols

Note: All procedures must be conducted in a fume hood. 2-(4-Methoxycyclohexyl)ethan-1-ol and derivatizing agents should be handled with appropriate PPE.

Protocol A: Silylation for GC-MS Analysis

Causality: Moisture strictly inhibits silylation by hydrolyzing the BSTFA reagent. Pyridine is used as a solvent because it acts as a mild base to drive the reaction without causing side reactions[2].

  • Preparation: Thoroughly dry all glassware in an oven at 110 °C for 2 hours prior to use.

  • Sample Dissolution: Transfer 1.0 mg of 2-(4-Methoxycyclohexyl)ethan-1-ol into a 2.0 mL amber GC autosampler vial. Dissolve the sample in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Derivatization: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds to ensure homogeneous mixing.

  • Incubation: Place the vial in a heating block at 60 °C for 30 minutes.

  • Validation & QC: Allow the sample to cool to room temperature. Inject 1 µL directly into the GC-MS. Run a blank containing only pyridine and BSTFA/TMCS to confirm no background interference.

Protocol B: Benzoylation for HPLC-UV

Causality: The reaction is highly exothermic. Cooling to 0 °C prevents the degradation of the substrate and minimizes the formation of benzoic anhydride side-products. A sodium bicarbonate wash is critical to hydrolyze and remove unreacted benzoyl chloride[3].

  • Setup: In a flame-dried 25 mL round-bottom flask under nitrogen, dissolve 50 mg (1.0 eq) of the alcohol in 5 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 51 µL (2.0 eq) of anhydrous pyridine. Stir and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 55 µL (1.5 eq) of benzoyl chloride dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes to destroy excess benzoyl chloride. Extract the aqueous layer with DCM (2 × 5 mL).
    
  • Validation & QC: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The resulting benzoate ester can be analyzed via HPLC-UV at 230 nm.
    
Protocol C: Tosylation for Synthetic Activation

Causality: The primary hydroxyl group is transformed into a tosylate group, which is highly susceptible to nucleophilic substitution. Adding 4-dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the reaction[1][4].

  • Setup: Dissolve 100 mg (1.0 eq) of 2-(4-Methoxycyclohexyl)ethan-1-ol in 10 mL of anhydrous DCM in a round-bottom flask under an argon atmosphere[4].

  • Catalyst & Base: Add 102 µL (2.0 eq) of anhydrous pyridine and 3.8 mg (0.05 eq) of DMAP[4][5]. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 145 mg (1.2 eq) of p-Toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution[4][6].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to 15 °C. Stir for an additional 12 hours[4].

  • Work-up: Dilute the reaction mixture with 10 mL of DCM. Wash the organic layer sequentially with water (2 × 10 mL), saturated

    
     (10 mL), and brine (10 mL)[4][6].
    
  • Validation & QC: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo[4]. The crude tosylate should be stored at -20 °C to prevent spontaneous degradation or polymerization before the subsequent nucleophilic substitution step.
    

References

  • University of California, Los Angeles. "Palladium-Catalyzed Oxidative Couplings and Applications to the Synthesis of Macrocycles". eScholarship. Available at: [Link]

  • UC Irvine. "Expanding the Scope of Collision-Induced Dissociation-Cleavable Protein Cross-Linkers". eScholarship. Available at: [Link]

  • ResearchGate. "Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis". ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Methoxycyclohexyl)ethan-1-ol Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0). This resource is engineered for research scientists, process chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0). This resource is engineered for research scientists, process chemists, and drug development professionals who require high-fidelity, scalable protocols.

Because this alicyclic building block can be synthesized via multiple divergent pathways—each with its own thermodynamic and kinetic pitfalls—this guide focuses on the mechanistic causality behind common impurities and provides self-validating protocols to ensure absolute stereochemical and structural integrity.

Synthetic Pathways and Impurity Mapping

The synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol is typically approached via two primary routes: the catalytic hydrogenation of an aromatic precursor (Route A) or the hydride reduction of a saturated carboxylic acid (Route B). Understanding where the pathways diverge is critical for predicting impurity profiles.

ImpurityPathways SM1 2-(4-Methoxyphenyl)ethan-1-ol (Aromatic Precursor) Product 2-(4-Methoxycyclohexyl)ethan-1-ol (Target Product) SM1->Product Rh/C, H2 (Low Temp) Ring Hydrogenation Imp1 2-Cyclohexylethan-1-ol (Loss of Methoxy) SM1->Imp1 Pd/C, High Temp (Hydrogenolysis) Imp2 cis/trans Isomers (Diastereomeric Mix) SM1->Imp2 Non-selective Syn-Addition SM2 2-(4-Methoxycyclohexyl)acetic acid (Acid Precursor) SM2->Product LiAlH4 or BH3-THF Carboxyl Reduction Imp3 Unreacted Acid / Esters (Workup Impurities) SM2->Imp3 Incomplete Rxn / EtOAc Quench

Fig 1. Mechanistic pathways leading to the target product and common impurities.

Quantitative Impurity Profiling

To successfully troubleshoot your synthesis, you must first accurately identify the impurities present in your crude mixture. Below is a quantitative summary of the most common byproducts encountered across both synthetic routes.

ImpurityChemical FormulaMonoisotopic MassOrigin / CausalityPrimary Detection Method
2-Cyclohexylethan-1-ol C8H16O128.12 DaHydrogenolysis of C–OMe bond (Over-reduction)GC-MS (m/z 128); ¹H NMR (loss of 3H singlet at ~3.3 ppm)
2-(4-Methoxyphenyl)ethan-1-ol C9H12O2152.08 DaIncomplete aromatic ring hydrogenationUV-Vis (275 nm); LC-MS (m/z 153 [M+H]⁺)
2-(4-Methoxycyclohexyl)acetic acid C9H16O3172.11 DaIncomplete hydride reductionLC-MS (m/z 171 [M-H]⁻); IR (broad OH stretch 3300-2500 cm⁻¹)
Ethyl 2-(4-methoxycyclohexyl)acetate C11H20O3200.14 DaImproper EtOAc quench of LiAlH₄GC-MS (m/z 200); ¹H NMR (new quartet at 4.1 ppm)

Troubleshooting FAQs

Q1: During the catalytic hydrogenation of 2-(4-methoxyphenyl)ethan-1-ol, why am I detecting a significant amount of 2-cyclohexylethan-1-ol (mass 128 Da)? Causality & Solution: You are observing hydrogenolysis (hydrodeoxygenation) of the C–OMe bond. The oxygen atom attached to an aromatic ring is highly susceptible to cleavage, especially when using Palladium (Pd) catalysts at elevated temperatures. To mitigate this, switch your catalyst to Rhodium (e.g., Rh/C or Rh/Al₂O₃) or Ruthenium (Ru/C). Rhodium exhibits a much higher kinetic preference for aromatic ring saturation over C–O bond cleavage at low temperatures (25–40 °C) [1].

Q2: How can I control the cis/trans diastereomeric ratio of the final product? Causality & Solution: The catalytic hydrogenation of the aromatic precursor typically favors the cis-isomer due to the syn-addition of hydrogen gas from the catalyst surface to the aromatic face. However, isomerization can occur if the reaction is starved of hydrogen. To maximize the cis-isomer, maintain a high hydrogen pressure (e.g., 80–100 psi) and use a non-polar solvent like cyclohexane. If your downstream application strictly requires the trans-isomer, synthesizing the compound via the reduction of pure trans-4-methoxycyclohexylacetic acid (Route B) is the only reliable method, as the stereocenter is pre-installed and remains unaffected by hydride reduction.

Q3: I reduced 2-(4-methoxycyclohexyl)acetic acid using LiAlH₄, but LC-MS shows a persistent impurity with a mass +28 Da relative to the product. What is this? Causality & Solution: This is a classic workup artifact: Ethyl 2-(4-methoxycyclohexyl)acetate. If you quenched the unreacted LiAlH₄ with ethyl acetate (EtOAc) before adding water or acid, the intermediate aluminum alkoxide complex can react with EtOAc to form the ethyl ester of your starting material via transesterification. Self-validating fix: Never use EtOAc to quench a hydride reduction of a carboxylic acid. Always quench LiAlH₄ reductions using the Fieser method (detailed in Protocol B) to precipitate the aluminum salts safely without introducing reactive electrophiles.

Q4: How do I remove unreacted 2-(4-methoxycyclohexyl)acetic acid from the final alcohol without using column chromatography? Causality & Solution: Exploit the pKa difference. The starting material is a carboxylic acid (pKa ~4.8), while the product is a neutral alcohol. Perform a rigorous acid-base liquid-liquid extraction. Dilute your crude mixture in a water-immiscible organic solvent (like dichloromethane) and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH. The unreacted acid will deprotonate and partition entirely into the aqueous layer as a water-soluble sodium salt, leaving the highly pure 2-(4-methoxycyclohexyl)ethan-1-ol in the organic layer.

Validated Experimental Protocols

Protocol A: Rhodium-Catalyzed Ring Hydrogenation (Optimized for Methoxy Retention)

This protocol utilizes Rhodium to prevent the demethoxylation commonly seen with Palladium catalysts [2].

  • Preparation: In a high-pressure Parr reactor, dissolve 2-(4-methoxyphenyl)ethan-1-ol (1.0 equiv) in anhydrous cyclohexane to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 5% Rhodium on Alumina (Rh/Al₂O₃) at 10 wt% relative to the substrate.

  • Purging: Seal the reactor. Purge the vessel with Nitrogen gas (3x 50 psi) without stirring, followed by Hydrogen gas (3x 50 psi) to displace all oxygen and prevent explosive mixtures.

  • Reaction: Pressurize the reactor to 80 psi with H₂ gas. Stir vigorously (800 rpm) at 25–30 °C for 12 hours.

    • Self-Validation: Monitor the hydrogen pressure gauge. The reaction is complete when the pressure stabilizes and ceases to drop. GC-MS must confirm the total disappearance of the m/z 152 peak and the absence of the m/z 128 hydrogenolysis peak.

  • Filtration & Isolation: Vent the reactor safely. Filter the crude mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the target alcohol.

Protocol B: Hydride Reduction of 2-(4-Methoxycyclohexyl)acetic acid (Fieser Quench Method)

This protocol avoids esterification byproducts by utilizing a strictly aqueous, highly controlled quench [3].

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Flush the system continuously with Argon.

  • Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(4-methoxycyclohexyl)acetic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to safely control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux (65 °C) for 4 hours.

    • Self-Validation: TLC (Stain with Phosphomolybdic Acid) should show complete consumption of the lower-Rf carboxylic acid starting material.

  • The Fieser Quench (Critical Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, carefully and sequentially add:

    • x mL of distilled water (dropwise)

    • x mL of 15% aqueous NaOH (dropwise)

    • 3x mL of distilled water

    • Causality: This exact stoichiometric addition forces the aluminum complexes to precipitate as a granular, white, easily filterable inorganic salt (lithium sodium aluminate), preventing the formation of a trapped gelatinous emulsion.

  • Workup: Stir vigorously for 15 minutes until the salts turn completely white. Filter the mixture through Celite, wash the filter cake with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the pure product.

References

  • Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol Reaction Kinetics, Mechanisms and Catalysis[Link]

  • Oxygen-doped carbon-supported palladium nanoparticles boost the tandem hydrogenation–acetalization–hydrogenolysis of phenols and diphenyl ethers to cyclohexyl ethers Nature Communications[Link]

  • Electrocatalytic Hydrogenation of Oxygenated Compounds in Aqueous Phase Organic Process Research & Development[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methoxycyclohexyl)ethan-1-ol

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and side reactions encountered during the synthesis of 2-(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks and side reactions encountered during the synthesis of 2-(4-methoxycyclohexyl)ethan-1-ol.

This target molecule is typically accessed via two primary synthetic vectors: the catalytic arene hydrogenation of 2-(4-methoxyphenyl)ethanol, or the strong hydride reduction of 2-(4-methoxycyclohexyl)acetic acid derivatives. Both pathways are susceptible to specific, yield-destroying side reactions. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure reproducible success.

Mechanistic Workflow & Side Reaction Mapping

The following logic diagram maps the two primary synthetic routes to the target molecule, highlighting the critical junctions where side reactions (hydrogenolysis and incomplete reduction) derail the synthesis.

SynthesisTroubleshooting A_Start 2-(4-Methoxyphenyl)ethanol (Aromatic Precursor) Target 2-(4-Methoxycyclohexyl)ethan-1-ol (Target Product) A_Start->Target Rh/C, H2 (50 bar) Chemoselective Side1 2-Cyclohexylethan-1-ol (Hydrogenolysis) A_Start->Side1 Pd/C, H2 C-O Cleavage B_Start 2-(4-Methoxycyclohexyl)acetic acid (Acid Precursor) B_Start->Target LiAlH4, THF Complete Reduction Side2 Aldehyde / Unreacted Acid (Incomplete Reduction) B_Start->Side2 Hydride Starvation Moisture Quench Target->Target Cis/Trans Equilibration

Fig 1. Synthetic routes to 2-(4-Methoxycyclohexyl)ethan-1-ol and primary side-reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive loss of the methoxy group (yielding 2-cyclohexylethan-1-ol) during the hydrogenation of 2-(4-methoxyphenyl)ethanol?

The Causality: You are likely experiencing hydrodefunctionalization (hydrogenolysis), a highly common side reaction when using Palladium on Carbon (Pd/C) catalysts for methoxyarenes[1]. Palladium has a strong affinity for the oxygen lone pairs. During the hydrogenation sequence, partially reduced diene/ene intermediates form. Palladium inserts into the allylic/benzylic-like C-O bond via oxidative addition, permanently cleaving the methoxy group before the ring can fully saturate. The Solution: Switch your catalyst to Rhodium on Carbon (Rh/C) or a specialized Platinum catalyst on a reducible oxide support (e.g., Pt/TiO₂)[2]. Rhodium rapidly pushes the kinetic barrier of ring saturation at lower temperatures (40–50 °C) without activating the C-O bond, preserving the methoxy functional group.

Q2: My target compound is showing up as a complex mixture of diastereomers. How can I control the cis/trans ratio?

The Causality: Arene hydrogenation generally proceeds with high cis selectivity because the arene coordinates flat against the catalyst surface, resulting in the syn-addition of hydrogen atoms to the same face of the ring[1]. However, the trans isomer is thermodynamically favored. If the hydrogen pressure is too low, the partially reduced intermediate (a substituted cyclohexene) has time to dissociate from the catalyst, flip, and re-coordinate to the opposite face, resulting in trans formation[1]. The Solution: To trap the kinetic cis product, increase the H₂ pressure (e.g., 50–80 bar) to accelerate the rate of hydrogen addition relative to the rate of catalyst dissociation.

Q3: My LiAlH₄ reduction of 2-(4-methoxycyclohexyl)acetic acid is stalling, and GC-MS shows a significant aldehyde impurity. What is causing this incomplete reduction?

The Causality: Carboxylic acids are reduced by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) via a tetrahedral aluminate intermediate[3]. If your reaction is starved of active hydride—often due to trace moisture in the THF quenching the reagent, or failing to account for the one equivalent of hydride consumed just to deprotonate the acidic proton—this intermediate survives in the flask. Upon aqueous workup, the trapped intermediate collapses into the corresponding aldehyde rather than reducing down to the alcohol. The Solution: Ensure strictly anhydrous conditions, use a minimum of 2.0 molar equivalents of LiAlH₄, and maintain a steady reflux to drive the collapse of the intermediate and subsequent reduction to the alcohol.

Quantitative Data: Catalyst Performance Comparison

To guide your optimization of Route A (Arene Hydrogenation), the following table summarizes the performance metrics of various catalytic systems based on their ability to suppress hydrogenolysis and control diastereoselectivity.

Catalyst SystemTemp (°C)H₂ Pressure (bar)Conversion (%)Chemoselectivity (Retention of -OMe)Hydrogenolysis Byproduct (%)Diastereomeric Ratio (cis:trans)
5% Pd/C 5010>99%45%55%60:40
5% Rh/C 5050>99%98%2%85:15
5% Ru/Al₂O₃ 805095%92%8%70:30
0.5% Pt/TiO₂ 4010>99%95%5%>90:10

Note: Pt/TiO₂ demonstrates exceptional structure-insensitive reaction kinetics for chemoselective hydrogenation at lower pressures[2].

Validated Experimental Protocols

The following workflows are engineered as self-validating systems . Do not proceed to the next step without confirming the in-process control (IPC) metrics.

Protocol A: Chemoselective Hydrogenation of 2-(4-Methoxyphenyl)ethanol

Objective: Suppress C-O bond cleavage while maximizing cis-isomer formation.

  • Preparation: In a high-pressure Hastelloy autoclave, dissolve 2-(4-methoxyphenyl)ethanol (10.0 g, 65.7 mmol) in anhydrous cyclohexane (100 mL).

  • Catalyst Loading: Add 5% Rh/C (0.5 g, 5 wt%). Seal the reactor.

  • Purging: Purge the vessel with N₂ (3 x 10 bar), followed by H₂ (3 x 10 bar) to remove all oxygen.

  • Reaction: Pressurize the vessel to 50 bar H₂ and heat to 50 °C under vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Self-Validating IPC (Gas Uptake): Monitor the reaction via a mass flow controller. The theoretical uptake is exactly 3.0 molar equivalents of H₂. Validation Check: The reaction is only complete when H₂ consumption flatlines at ~197 mmol. If it flatlines early, the catalyst has been poisoned.

  • Self-Validating IPC (GC-FID): Before depressurizing for workup, cool to 20 °C, safely extract a 0.1 mL aliquot, and run GC-FID. Validation Check: Ensure the peak area for 2-cyclohexylethan-1-ol (hydrogenolysis byproduct) is <2%. If >5%, lower the temperature by 10 °C for the next batch.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the target alcohol.

Protocol B: Hydride Reduction of 2-(4-Methoxycyclohexyl)acetic acid

Objective: Prevent aldehyde trapping via aggressive, moisture-free reduction.

  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

  • Reagent Loading: Suspend LiAlH₄ (5.0 g, 131 mmol, 2.0 eq) in anhydrous THF (150 mL) at 0 °C.

  • Addition: Dissolve 2-(4-methoxycyclohexyl)acetic acid (11.3 g, 65.7 mmol)[3] in anhydrous THF (50 mL). Add dropwise over 30 minutes to manage the exothermic deprotonation (H₂ gas evolution).

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 3 hours.

  • Self-Validating IPC (IR Spectroscopy): Extract a 0.5 mL aliquot. Perform a micro-scale Fieser quench (0.5 mL H₂O, 0.5 mL 15% NaOH, 1.5 mL H₂O). Extract the organic layer and run an ATR-IR spectrum. Validation Check: The complete absence of a carbonyl stretch (C=O) at ~1710 cm⁻¹ confirms the total collapse of the tetrahedral intermediate. Do not proceed to bulk quench until this peak is entirely absent.

  • Workup: Cool to 0 °C. Carefully execute a Fieser quench (5 mL H₂O, 5 mL 15% NaOH, 15 mL H₂O). Stir until the aluminum salts form a granular white precipitate. Filter, wash with EtOAc, and concentrate to yield the target alcohol.

References

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Highly selective and practical hydrogenation of functionalized (hetero)arenes - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-(4-Methoxycyclohexyl)ethan-1-OL synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the optimization and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the optimization and troubleshooting of 2-(4-Methoxycyclohexyl)ethan-1-ol synthesis.

Process Architecture

The synthesis of 2-(4-Methoxycyclohexyl)ethan-1-ol typically proceeds via one of two strategic pathways. Route A relies on the aggressive hydride reduction of a saturated cyclic precursor, while Route B utilizes the high-pressure catalytic hydrogenation of an aromatic precursor.

G A 2-(4-Methoxycyclohexyl) acetic acid (Precursor A) C 2-(4-Methoxycyclohexyl) ethan-1-ol (Target Compound) A->C Route A: LiAlH4 / THF (Hydride Reduction) B 2-(4-Methoxyphenyl) ethanol (Precursor B) B->C Route B: Rh/C / H2 (Arene Hydrogenation)

Synthetic pathways for 2-(4-Methoxycyclohexyl)ethan-1-ol synthesis.

Parameter Matrices: Route Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative and operational parameters for both synthetic routes.

ParameterRoute A: Hydride ReductionRoute B: Catalytic Hydrogenation
Starting Material 2-(4-Methoxycyclohexyl)acetic acid2-(4-Methoxyphenyl)ethanol
Primary Reagent LiAlH₄ or BH₃·THFH₂ gas, Rh/C or Ru/C catalyst
Optimal Solvent Anhydrous THFMethanol or Acetic Acid
Temperature 0 °C to 65 °C (Reflux)25 °C to 80 °C
Pressure 1 atm (Atmospheric)50 – 100 atm (High Pressure)
Stereochemistry Retains precursor stereochemistryDictated by catalyst facial selectivity
Primary Challenge Exothermic quench, workup emulsionsCatalyst poisoning, cis/trans control

Diagnostic Q&A: Troubleshooting Guide

Route A: Hydride Reduction Challenges

Q1: During the reduction of 2-(4-methoxycyclohexyl)acetic acid, my reaction is incomplete, and the workup forms an unfilterable gelatinous mass. How do I resolve this? Causality: Lithium aluminum hydride (LiAlH₄) reduces carboxylic acids to primary alcohols via an intermediate aluminate complex[1]. Standard aqueous quenching hydrolyzes this complex into aluminum hydroxide [Al(OH)₃], which is highly gelatinous. This matrix physically traps the target alcohol, leading to artificially low yields and severe emulsions. Solution: Implement the Fieser Workup . For every


 grams of LiAlH₄ used, sequentially add 

mL of H₂O,

mL of 15% NaOH, and

mL of H₂O. This specific sequence of hydration and basification forces the aluminum salts to precipitate as sodium aluminate—a granular, easily filterable white solid.

Q2: Can I use BH₃·THF instead of LiAlH₄ to avoid harsh basic workups and potential ether cleavage? Causality: Yes. Borane-THF complex is highly chemoselective and electrophilic. It reduces electron-rich carboxylic acids rapidly while remaining completely inert to the methoxy ether linkage[2]. Solution: Use 1.5 to 2.0 equivalents of BH₃·THF at 0 °C, warming to room temperature. The reaction is milder and avoids aluminum byproducts entirely. A simple methanol quench followed by mild acidic hydrolysis cleanly yields the product.

Route B: Catalytic Hydrogenation Challenges

Q3: The hydrogenation of 2-(4-methoxyphenyl)ethanol stalls at 50% conversion. Why is the reaction failing to reach completion? Causality: Aromatic ring hydrogenation is notoriously sensitive to catalyst poisoning. Trace impurities (like sulfur or halides) in the starting material can irreversibly bind to the metal[3]. Furthermore, the target molecule can strongly adsorb onto the catalyst surface, blocking active sites. Solution: Switch from standard Pd/C to a more active arene-reducing catalyst like Rh/C or Ru/C[4]. Rhodium on carbon (Rh/C) is highly efficient for the exhaustive hydrogenation of methoxybenzene derivatives[5]. Ensure the reaction is run under elevated pressure (e.g., 50+ atm) to overcome product inhibition.

Q4: How do I control the cis/trans diastereoselectivity of the cyclohexane ring during hydrogenation? Causality: The stereochemical outcome of arene hydrogenation is dictated by the facial adsorption of the substrate onto the heterogeneous catalyst surface[6]. The methoxy and hydroxyethyl groups coordinate to the metal, directing the sequential syn-addition of hydrogen from the same face, which generally favors the cis-isomer. Solution: To maximize cis-selectivity, use Rh/C in a coordinating, polar protic solvent like methanol[5]. Operating at lower temperatures (25 °C) increases kinetic facial selectivity, whereas higher temperatures promote reversible adsorption/desorption, leading to thermodynamic mixtures (increased trans-isomer).

Validated Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical cues confirm the success of each step before proceeding.

Protocol A: LiAlH₄ Reduction of 2-(4-Methoxycyclohexyl)acetic acid
  • Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve 2-(4-methoxycyclohexyl)acetic acid (1.0 eq) in anhydrous THF and add dropwise via an addition funnel over 30 minutes.

    • Validation Check: The immediate, vigorous evolution of hydrogen gas confirms the initial deprotonation of the carboxylic acid[1].

  • Propagation: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

    • Validation Check: Perform a TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active/stainable acid spot confirms full conversion.

  • Fieser Quench: Cool the reaction to 0 °C. Dilute with diethyl ether. Carefully add

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O dropwise with vigorous stirring.
    • Validation Check: The transformation of a grey, gelatinous suspension into a stark white, granular precipitate confirms the successful breakdown of the aluminate complex.

  • Isolation: Filter the granular salts through a Celite pad, wash with ether, and concentrate the filtrate in vacuo to yield the pure alcohol.

Protocol B: Rh/C Hydrogenation of 2-(4-Methoxyphenyl)ethanol
  • Catalyst Loading: In a high-pressure autoclave, dissolve 2-(4-methoxyphenyl)ethanol in HPLC-grade Methanol. Add 5 wt% Rh/C catalyst (10 mol% Rh).

  • Purging: Seal the autoclave. Purge the headspace three times with Nitrogen gas, followed by three purges with Hydrogen gas.

  • Pressurization & Reaction: Pressurize the vessel to 50 atm with H₂ and stir vigorously at 25 °C for 16 hours.

    • Validation Check: Monitor the pressure gauge. The reaction is self-validating when the hydrogen pressure steadily drops and eventually stabilizes, indicating complete saturation of the aromatic ring[5].

  • Filtration & Analysis: Vent the hydrogen gas safely. Filter the mixture through a PTFE membrane to remove the Rh/C catalyst.

    • Validation Check: Analyze an aliquot via GC-MS. A complete mass shift from the aromatic precursor (

      
       152) to the fully saturated target compound (
      
      
      
      158) confirms successful synthesis.

References

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids.
  • Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes.
  • Diastereoselective Hydrogenation in the Preparation of Fine Chemicals.
  • Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection.
  • Catalyst Choice Impacts Aromatic Monomer Yields and Selectivity in Hydrogen-Free Reductive Catalytic Fractionation.
  • Methanol mediated Selective N-Methylation of Urea via Transfer Hydrogen.

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(4-Methoxycyclohexyl)ethan-1-ol During Storage

Welcome to the technical support guide for 2-(4-Methoxycyclohexyl)ethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Methoxycyclohexyl)ethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation. By understanding the potential chemical instabilities and implementing the recommended protocols, you can ensure the integrity and reliability of your experimental outcomes.

Introduction: Understanding the Stability of 2-(4-Methoxycyclohexyl)ethan-1-ol

2-(4-Methoxycyclohexyl)ethan-1-ol is an organic compound featuring a primary alcohol and an ether functional group. These groups, while key to its chemical utility, are also the primary sites of potential degradation. The principal pathways of degradation during storage are oxidation of the primary alcohol and, to a lesser extent, peroxide formation involving the ether moiety.

  • Oxidation: The primary alcohol is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This process can convert the alcohol first into an aldehyde (2-(4-methoxycyclohexyl)acetaldehyde) and subsequently into a carboxylic acid (2-(4-methoxycyclohexyl)acetic acid).[1][3] This transformation can be accelerated by factors such as elevated temperature, light exposure, and the presence of metal contaminants.[4][5]

  • Peroxide Formation: While less reactive than cyclic ethers like THF or diethyl ether, the ether group in the molecule can potentially form explosive peroxides over long-term storage in the presence of oxygen and light.[6][7]

This guide will provide a structured approach to mitigate these degradation pathways, ensuring the long-term stability of your samples.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter, providing direct causes and actionable solutions.

Question 1: I suspect my sample of 2-(4-Methoxycyclohexyl)ethan-1-ol has degraded. What are the signs, and how can I confirm this?

Answer:

Degradation is typically indicated by changes in the physical and chemical properties of the sample.

Potential Signs of Degradation:

  • Appearance: A noticeable change from a clear, colorless liquid to a yellowish tint can suggest the formation of oxidized impurities.

  • Odor: The formation of the intermediate aldehyde may produce a new, distinct odor.

  • Analytical Profile: In analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), you may observe the appearance of new peaks corresponding to degradation products, along with a decrease in the peak area of the parent compound.

Confirmation of Degradation: The most reliable way to confirm degradation is through analytical testing.

  • Chromatographic Methods: Techniques like GC and HPLC are ideal for separating and identifying the parent compound and its potential degradation products (aldehyde and carboxylic acid).[8]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structural changes associated with oxidation, such as the appearance of an aldehyde proton signal (~9-10 ppm) or a carboxylic acid proton signal (~10-13 ppm).

Question 2: My recent experiments using an older batch of the compound have yielded inconsistent results. Could this be due to degradation?

Answer:

Yes, inconsistent experimental results are a classic indicator of reagent degradation. The presence of impurities, such as the aldehyde or carboxylic acid, can interfere with your reactions, leading to lower yields, unexpected side products, or altered biological activity. It is crucial to use a fresh or properly stored sample for reproducible results.

Question 3: I've noticed crystalline precipitates in my stored sample. What could this be?

Answer:

While the common degradation products (aldehyde and carboxylic acid) are typically liquids or low-melting solids, the formation of crystals could indicate peroxide formation, especially if the sample has been stored for an extended period with exposure to air.[9] CAUTION: Peroxide crystals can be shock-sensitive and explosive. Do not attempt to open or handle a container with visible crystals. Contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal procedures.[9]

Proactive Prevention: Best Practices for Storage

To prevent degradation, it is essential to control the environmental factors that promote oxidation and peroxide formation.

Key Storage Recommendations
ParameterRecommendationRationale
Temperature Store at 2-8°C.[10]Lower temperatures slow down the rate of chemical reactions, including oxidation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[11][12][13]Displacing oxygen prevents both oxidation of the alcohol and the formation of peroxides.[11][14]
Light Store in an amber glass bottle in a dark location.[15][16]Light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[17]
Container Use a tightly sealed, air-impermeable container with a PTFE-lined cap.[18]Prevents the ingress of atmospheric oxygen and moisture.
Additives If compatible with your application, consider adding an antioxidant like Butylated Hydroxytoluene (BHT).[6]BHT acts as a radical scavenger, inhibiting the autoxidation process.
Experimental Protocol: Inert Gas Blanketing

This protocol describes the process of creating an inert atmosphere in your storage container.

Materials:

  • Source of dry nitrogen or argon gas with a regulator.

  • Tubing to direct the gas flow.

  • A long needle or cannula.

  • Your sample of 2-(4-Methoxycyclohexyl)ethan-1-ol in its storage vial.

Procedure:

  • Ensure your sample is in a vial that can be securely sealed, preferably with a septum-lined cap.

  • Insert a long needle connected to the inert gas line, ensuring the tip is below the surface of the headspace but above the liquid.

  • Insert a second, shorter needle to act as a vent for the displaced air.

  • Gently flush the headspace with the inert gas for 1-2 minutes. A low flow rate is sufficient to displace the air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately seal the container tightly.

  • For added protection, wrap the cap with parafilm.

G cluster_storage Storage Environment cluster_compound 2-(4-Methoxycyclohexyl)ethan-1-ol cluster_degradation Degradation Products Oxygen Oxygen Alcohol_Group Primary Alcohol (-CH2OH) Oxygen->Alcohol_Group Oxidation Ether_Group Ether (-OCH3) Oxygen->Ether_Group Peroxidation Light Light Light->Alcohol_Group Accelerates Light->Ether_Group Initiates Heat Heat Heat->Alcohol_Group Accelerates Aldehyde Aldehyde Alcohol_Group->Aldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Further Oxidation Peroxides Peroxides

Caption: Factors leading to the degradation of 2-(4-Methoxycyclohexyl)ethan-1-ol.

FAQs

Q1: How long can I store 2-(4-Methoxycyclohexyl)ethan-1-ol? If stored under ideal conditions (refrigerated, under inert gas, protected from light), the compound should remain stable for several years. However, it is good practice to re-analyze any sample that has been stored for more than one year, or if you have any reason to suspect degradation.

Q2: I need to use the compound in an application where BHT is not suitable. What are my options? If an antioxidant cannot be used, strict adherence to storage under an inert atmosphere and protection from light and heat becomes even more critical. Purchase smaller quantities that will be consumed quickly to avoid long-term storage issues.

Q3: Can I store the compound in a plastic container? It is generally recommended to store organic compounds in glass containers, as plasticizers or other components from plastic containers can leach into the sample over time. If plastic must be used, ensure it is made of a chemically resistant polymer like PTFE or a high-density polyethylene (HDPE) that has been verified for compatibility.

Q4: How do I test for peroxides in my sample? Commercially available peroxide test strips can be used for a quick check.[9][19][20] These strips typically change color in the presence of peroxides.[20] Always follow the manufacturer's instructions, as some may require a drop of water to be added to the strip after applying the organic solvent.[19][21] A quantitative method, such as the potassium iodide/acetic acid test, can also be performed.[9] If peroxides are detected at a concentration above 100 ppm, the material should be disposed of according to your institution's hazardous waste protocols.[9]

Experimental Protocol: Peroxide Testing with KI Method

Materials:

  • Glacial acetic acid

  • Sodium iodide or potassium iodide crystals

  • Starch solution (optional, for higher sensitivity)

  • Two test tubes

Procedure:

  • Add 0.5-1.0 mL of your 2-(4-Methoxycyclohexyl)ethan-1-ol sample to a test tube.

  • In a separate test tube, prepare a blank by adding 0.5-1.0 mL of a fresh, peroxide-free solvent (e.g., fresh isopropanol).

  • To each tube, add an equal volume of glacial acetic acid containing about 0.1 g of dissolved sodium or potassium iodide.

  • Gently mix the contents of each tube.

  • Observe any color change in the sample tube compared to the blank.

    • No change: Peroxides are not present in significant amounts.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high concentration of peroxides.

  • For increased sensitivity, one drop of a saturated aqueous starch solution can be added. A blue-black color indicates the presence of peroxides.

G Start Is the sample showing signs of degradation? Check_Appearance Check for color change or precipitates. Start->Check_Appearance Yes Store_Properly Implement proper storage protocols. Start->Store_Properly No Analytical_Test Perform GC/HPLC or NMR analysis. Check_Appearance->Analytical_Test Peroxide_Test Perform peroxide test. Analytical_Test->Peroxide_Test Impurities found Stable Sample is stable. Proceed with experiment. Analytical_Test->Stable No impurities Degraded Sample is degraded. Procure a new batch. Peroxide_Test->Degraded Negative, but other impurities present Peroxides_Present Peroxides detected. Contact EHS for disposal. Peroxide_Test->Peroxides_Present Positive Store_Properly->Stable

Caption: Troubleshooting workflow for suspected sample degradation.

References

  • Inert gas - Wikipedia. Available at: [Link]

  • Alcohol oxidation - Wikipedia. Available at: [Link]

  • Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation. Available at: [Link]

  • oxidation of alcohols - Chemguide. Available at: [Link]

  • Alcohols - Alcohol oxidation (A-Level Chemistry) - Study Mind. Available at: [Link]

  • Jones Oxidation - Organic Chemistry Portal. Available at: [Link]

  • E299 Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. Available at: [Link]

  • Safely testing organic solvents for peroxides | Environmental Health and Safety - The University of Iowa. Available at: [Link]

  • Peroxide Tests | Health, Safety and Environment Office. Available at: [Link]

  • Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety. Available at: [Link]

  • Light-Sensitive Molecules → Area → Sustainability. Available at: [Link]

  • Management and Safety of Peroxide Forming Chemicals - Boston University. Available at: [Link]

  • Preventing build-up of Diethyl Ether Peroxides - Chemistry Stack Exchange. Available at: [Link]

  • Peroxide Forming Chemicals | Office of Environmental Health and Safety. Available at: [Link]

  • Management of Peroxide-Forming Organic Solvents - Berkeley Lab EHS. Available at: [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. Available at: [Link]

  • The Importance of Inerting - Air Products. Available at: [Link]

  • How to Prevent Contamination by Using Inert Gases - Patsnap Eureka. Available at: [Link]

  • Beyond Air: The Crucial Role of Inert Gases in Protecting Products and Processes. Available at: [Link]

  • Chromatographic methods for blood alcohol determination - PubMed. Available at: [Link]

  • Alcohol urine test - MedicalNewsToday. Available at: [Link]

  • Chemical Segregation and Storage Table - ORS. Available at: [Link]

  • Temperature Effects Definition - Organic Chemistry II Key... - Fiveable. Available at: [Link]

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers - UCLA. Available at: [Link]

  • 2.4 Temperature and Reaction Rate - Principles of Chemistry. Available at: [Link]

  • Light-sensitive organic media with nonlinear optical properties - SPIE Digital Library. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. Available at: [Link]

  • Storage and Shelf Life of Ethanol - Lab Alley. Available at: [Link]

  • (PDF) Colorimetric assay to determine alcohol dehydrogenase activity - ResearchGate. Available at: [Link]

  • 2-Methoxy-4-methylcyclohexan-1-ol | C8H16O2 | CID 22083203 - PubChem. Available at: [Link]

  • Photosensitized Production of Atmospherically Reactive Organic Compounds at the Air/Aqueous Interface | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Chemical Stability of 70% Alcohol after Opened - Semantic Scholar. Available at: [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. Available at: [Link]

  • Decreases in blood ethanol concentrations during storage at 4 °C for 12 months were the same for specimens kept in glass or plastic tubes - PMC. Available at: [Link]

  • Green-Sensitive Organic Photodetectors with High Sensitivity and Spectral Selectivity Using Subphthalocyanine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • “Turn on” fluorescence sensors sensitive to volatile organic solvents/plasticizers -perspective and challenges - Frontiers. Available at: [Link]

  • Comparison of blood ethanol stabilities in different storage periods - PMC. Available at: [Link]

  • ALCOHOL METABOLISM - PMC - NIH. Available at: [Link]

  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. Available at: [Link]

  • Overview: How Is Alcohol Metabolized by the Body? - PMC. Available at: [Link]

  • 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-(4-Methoxycyclohexyl)ethan-1-ol Stability Study Design

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 989...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0)[1]. This molecule presents unique analytical and stability challenges: it lacks a strong UV chromophore, possesses a hygroscopic primary alcohol, and contains a methoxy ether linkage susceptible to auto-oxidation.

This guide translates standard regulatory frameworks into actionable, self-validating protocols, ensuring your stability indicating methods (SIMs) are scientifically sound and compliant with ICH Q1A(R2) guidelines[2].

Frequently Asked Questions (FAQs)

Q1: What are the regulatory baseline storage conditions for this compound? A1: Per ICH Q1A(R2) guidelines for new drug substances, the core stability data package requires long-term testing at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months, and accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[2]. If significant change occurs during accelerated testing, intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) must be evaluated[3].

Q2: Why is my HPLC-UV assay showing poor mass balance during accelerated stability? A2: Causality: 2-(4-Methoxycyclohexyl)ethan-1-ol lacks a conjugated


-system, meaning it has negligible absorbance above 210 nm. If the primary alcohol oxidizes to an aldehyde or carboxylic acid, the degradants will have a higher molar extinction coefficient than the parent API. Consequently, UV detection will over-represent impurities and under-represent the parent, destroying mass balance.
Solution: Transition to a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Gas Chromatography with Flame Ionization Detection (GC-FID).

Q3: Is peroxide formation a legitimate concern for this molecule? A3: Yes. The methoxycyclohexyl group contains an ether linkage. The carbon atoms adjacent to the ether oxygen (alpha carbons) possess abstractable hydrogen atoms. Under atmospheric oxygen and light, radical initiation leads to the formation of hydroperoxides. This is both a stability liability and a safety hazard during scale-up.

Troubleshooting Guide

Issue: Unexplained Assay Drop (>5%) at 3-Month Accelerated Timepoint

  • Mechanistic Cause: As an aliphatic alcohol, the compound is hygroscopic. The "loss" in assay is often not chemical degradation, but rather the dilution of the API matrix by absorbed atmospheric moisture permeating the container closure system.

  • Corrective Action: Implement Karl Fischer (KF) titration to quantify water content. Recalculate the assay on an anhydrous basis. Ensure stability samples are stored in tightly sealed, PTFE-lined vials.

Issue: Inconsistent Impurity Peaks in GC-MS Analysis

  • Mechanistic Cause: The primary alcohol can undergo thermal dehydration or react with active sites in the GC inlet liner, creating artifactual degradants (e.g., alkenes) that were not present in the stability sample.

  • Corrective Action: This requires a self-validating analytical control. Derivatize the alcohol using BSTFA/TMCS to form a stable trimethylsilyl (TMS) ether prior to GC injection. Always run a derivatized blank to confirm that peaks originate from the sample, not the inlet.

Experimental Workflows & Visualizations

To ensure robust tracking of the API's lifecycle, the following workflow aligns with ICH Q1A(R2) standards[2] while addressing the specific chemical liabilities of the molecule.

StabilityWorkflow API 2-(4-Methoxycyclohexyl)ethan-1-ol Batch Release Stress Forced Degradation (Oxidation, Heat, Light) API->Stress Method Dev LongTerm Long-Term Stability 25°C / 60% RH API->LongTerm ICH Q1A(R2) Accel Accelerated Stability 40°C / 75% RH API->Accel ICH Q1A(R2) Analysis GC-FID / HPLC-CAD & KF Titration Stress->Analysis LongTerm->Analysis Accel->Analysis Eval Data Evaluation & Shelf-Life Determination Analysis->Eval

Figure 1: ICH-compliant stability study workflow for 2-(4-Methoxycyclohexyl)ethan-1-ol.

Chemical Degradation Pathways

Understanding the specific breakdown routes is critical for selecting the correct analytical techniques.

DegradationPathway Parent 2-(4-Methoxycyclohexyl)ethan-1-ol (Parent API) Radical O2 / Light Radical Initiation Parent->Radical Ether Linkage Oxidation Oxidative Stress (Transition Metals/Heat) Parent->Oxidation Primary Alcohol Peroxide Ether Hydroperoxide (Safety/Stability Risk) Radical->Peroxide Auto-oxidation Aldehyde 2-(4-Methoxycyclohexyl)acetaldehyde (Volatile Degradant) Oxidation->Aldehyde -H2O Acid 2-(4-Methoxycyclohexyl)acetic acid (pH Shift) Aldehyde->Acid +O

Figure 2: Primary oxidative degradation pathways of 2-(4-Methoxycyclohexyl)ethan-1-ol.

Step-by-Step Methodologies

Protocol: Self-Validating Forced Degradation (Oxidative Stress)

This protocol isolates oxidative vulnerabilities while preventing false positives from reagent interference.

Step 1: Baseline Preparation Prepare a 1.0 mg/mL stock solution of 2-(4-Methoxycyclohexyl)ethan-1-ol in HPLC-grade Acetonitrile. Causality: Acetonitrile is chosen over methanol to prevent transesterification or acetal formation during stress testing.

Step 2: Stress Initiation Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3%


.
Self-Validating Control: Simultaneously prepare a "Blank Stress" sample containing 5.0 mL Acetonitrile and 1.0 mL 3% 

(no API) to identify reagent peaks.

Step 3: Incubation Seal the flasks with PTFE septa and incubate at 60°C for 48 hours in a dark convection oven. Causality: Darkness prevents photolytic cleavage of peroxides, isolating the purely thermal-oxidative pathway.

Step 4: Quenching Remove from heat and immediately add 1.0 mL of 10% Sodium Thiosulfate (


) to quench residual peroxides. Dilute to volume (10 mL) with Acetonitrile.

Step 5: Analysis Inject the Sample, the Blank Stress, and an Unstressed API Control into the GC-FID/MS system. Mass balance is verified if the sum of the parent peak area and degradant peak areas in the stressed sample equals the parent peak area in the unstressed control (±2%).

Data Presentation

Table 1: ICH Q1A(R2) Stability Matrix & Container Closure Specifications

ConditionTemperature / HumidityDurationTesting FrequencyCritical Quality Attributes (CQAs) Monitored
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsAssay (GC-FID), Moisture (KF), Peroxide Value
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 monthsEvaluated only if accelerated fails[3].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 monthsAssay, Impurities, Moisture uptake

Table 2: Analytical Method Selection Matrix for Degradants

Analyte / DegradantChemical NatureRecommended Analytical TechniqueJustification (Causality)
Parent API Aliphatic Alcohol/EtherGC-FID or HPLC-CADLacks UV chromophore; requires universal mass detection.
Aldehyde Degradant Volatile CarbonylGC-MSHighly volatile; easily separated by boiling point on GC phase.
Hydroperoxides Reactive Oxygen SpeciesIodometric TitrationThermally unstable; GC injection port will destroy them.
Water Content Inorganic MoistureKarl Fischer TitrationHighly accurate for trace moisture absorbed by the alcohol.

References

  • Q1A(R2) Guideline - ICH. ich.org.
  • Quality Guidelines - ICH. ich.org.
  • CAS 98955-25-0 - Sigma-Aldrich. sigmaaldrich.com.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 2-(4-Methoxycyclohexyl)ethan-1-OL

Welcome to the Advanced Diagnostics & Support Hub for the structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol (Chemical Formula: C₉H₁₈O₂, Exact Mass: 158.13 Da). As a Senior Application Scientist, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Support Hub for the structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-ol (Chemical Formula: C₉H₁₈O₂, Exact Mass: 158.13 Da).

As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectral interpretation of bifunctional aliphatic ring systems. The presence of both a primary alcohol (-CH₂CH₂OH) and a methoxy ether (-OCH₃) on a flexible cyclohexane scaffold creates competing, highly specific fragmentation pathways under standard 70 eV Electron Ionization (EI).

This guide abandons generic textbook overviews in favor of a field-proven, self-validating diagnostic system. Here, we deconstruct the causality behind the fragmentation, troubleshoot common experimental pitfalls, and provide a rigorously validated analytical protocol.

Module 1: Quantitative Diagnostic Data (The "Gold Standard")

To confidently identify 2-(4-Methoxycyclohexyl)ethan-1-ol, you must look beyond the molecular ion. The molecule's structural confirmation relies on identifying specific neutral losses and alpha-cleavages. According to established fragmentation rules for aliphatic alcohols and ethers , the following table summarizes the critical m/z values required for a positive identification.

m/z ValueIon Type / FormulaMass Loss (Da)Mechanistic Origin & Causality
158 [M]⁺0Intact Molecular Ion: Often vanishingly weak due to the rapid kinetics of dehydration and alpha-cleavage in 70 eV EI.
140 [M - H₂O]⁺18Dehydration: Thermal or electron-impact-induced loss of water from the primary hydroxyethyl side chain.
126 [M - CH₃OH]⁺32Ether Cleavage: Neutral loss of methanol from the methoxy-substituted ring.
127 [M - OCH₃]⁺ or[M - CH₂OH]⁺31Dual Alpha-Cleavage: Loss of the methoxy radical (ether site) OR the hydroxymethyl radical (alcohol site).
113 [M - C₂H₅O]⁺45Side-Chain Cleavage: Alpha-cleavage loss of the entire hydroxyethyl radical (•CH₂CH₂OH), leaving the methoxycyclohexyl cation.
108 [M - H₂O - CH₃OH]⁺50Combined Loss: Consecutive elimination of both water and methanol, leaving a highly unsaturated C₇H₁₀⁺ hydrocarbon core.
71 [C₄H₇O]⁺87Ring Opening: Highly diagnostic methoxy-allyl cation resulting from the fragmentation of the methoxycyclohexane ring .

Module 2: Troubleshooting Guides & FAQs

Q: The molecular ion (m/z 158) is completely absent in my 70 eV EI spectrum. Is my sample degraded or synthesized incorrectly? A: Not necessarily. Aliphatic alcohols are notorious for exhibiting absent molecular ions under standard 70 eV EI. The internal energy imparted during ionization vastly exceeds the activation energy required for dehydration (-18 Da). Actionable Fix: To prove the intact mass, switch your MS to a softer ionization technique like Chemical Ionization (CI) using methane or isobutane reagent gas. This will yield a prominent, stable protonated molecule [M+H]⁺ at m/z 159.

Q: Why does my spectrum show a dominant base peak at m/z 71? A: The m/z 71 peak is a structural hallmark of methoxy-substituted cycloalkanes. Upon ionization, the cyclohexane ring undergoes alpha-cleavage adjacent to the ether oxygen, followed by a hydrogen shift and ring opening. This yields a highly stable, resonance-stabilized methoxy-allyl cation. If m/z 71 is missing, you should question whether the methoxy group is truly attached to the ring.

Q: My GC peak is tailing severely, and the overall MS signal-to-noise ratio is poor. How do I correct this? A: Peak tailing is a chromatographic artifact caused by the primary alcohol (-OH) hydrogen-bonding with active, unshielded silanol sites inside the GC inlet liner or the capillary column. Actionable Fix: You must break this interaction. Derivatize your sample using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This converts the hydroxyl group into a trimethylsilyl (TMS) ether. Your peak will become sharp and symmetrical, and your new molecular weight will shift to 230 Da (yielding a strong [M-CH₃]⁺ peak at m/z 215).

Q: Can 70 eV EI-MS differentiate the 1,4-isomer from the 1,2-isomer of this compound? A: It is highly challenging but possible through careful ratio analysis. In 1,2-isomers, spatial proximity (the ortho-effect equivalent) facilitates a much more rapid loss of methanol. Consequently, the[M - CH₃OH]⁺ peak at m/z 126 will be significantly more intense in the 1,2-isomer compared to the 1,4-isomer. For absolute stereochemical and regiochemical assignment, however, 2D-NMR remains the gold standard.

Module 3: Diagnostic Workflow Visualization

To prevent misidentification, follow this logical progression when analyzing your spectral data. The workflow below acts as a self-validating system: you cannot confirm the molecule until both the ether and alcohol functional group cleavages are accounted for.

MS_Workflow Start Acquire 70 eV EI-MS Spectrum of Analyte CheckM Assess Molecular Ion [M]+ at m/z 158 Start->CheckM DecisionM Is m/z 158 clearly visible? CheckM->DecisionM SoftIon Execute Soft Ionization (CI) Target: [M+H]+ at m/z 159 DecisionM->SoftIon No (Typical for Alcohols) CheckLosses Verify Neutral Losses: m/z 140 (-H₂O) m/z 126 (-CH₃OH) DecisionM->CheckLosses Yes SoftIon->CheckLosses CheckAlpha Confirm Alpha-Cleavages: m/z 113 (-CH₂CH₂OH) m/z 127 (-OCH₃ / -CH₂OH) CheckLosses->CheckAlpha CheckRing Identify Ring Fragments: m/z 71 (Methoxy-allyl) m/z 81 (Hydrocarbon Core) CheckAlpha->CheckRing Confirmed System Validated: 2-(4-Methoxycyclohexyl)ethan-1-OL Confirmed CheckRing->Confirmed

Logical workflow for the MS structural elucidation of 2-(4-Methoxycyclohexyl)ethan-1-OL.

Module 4: Validated Experimental Protocol (GC-EI-MS)

To ensure reproducibility and minimize thermal degradation of the analyte, utilize the following optimized methodology.

Step 1: Sample Preparation

  • Action: Dilute the pure analyte or reaction mixture in a volatile, non-protic solvent (e.g., GC-grade Dichloromethane or Hexane) to a final concentration of 20–50 µg/mL.

  • Causality: Non-protic solvents prevent hydrogen-bonding interference and solvent-induced transesterification/etherification in the hot GC inlet.

Step 2: GC Inlet Configuration

  • Action: Equip the inlet with a deactivated, ultra-inert single taper liner with glass wool. Set the inlet temperature to 250 °C. Inject 1 µL using a 10:1 split ratio.

  • Causality: The deactivated liner prevents the primary alcohol from sticking to the glass walls. The 250 °C temperature is hot enough for flash vaporization but low enough to prevent thermal cracking of the methoxy group prior to entering the column.

Step 3: Chromatographic Separation

  • Action: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set helium carrier gas to a constant flow of 1.0 mL/min.

  • Oven Program: Start at 60 °C (hold 1 min). Ramp at 15 °C/min to 280 °C (hold 3 min).

  • Causality: A slightly polar column provides the optimal balance. It offers enough polarity to retain and focus the alcohol group, preventing peak fronting, while maintaining high thermal stability.

Step 4: Mass Spectrometer Parameters

  • Action: Set the GC-MS transfer line to 280 °C. Set the EI ion source to 230 °C and the quadrupole to 150 °C. Ensure electron energy is strictly calibrated to 70 eV. Set the scan range from m/z 40 to 300.

  • Causality: Maintaining the source at 230 °C prevents the relatively heavy, polar analyte from condensing on the repeller plates, which would otherwise cause signal loss and require premature source cleaning. Scanning below m/z 40 is avoided to exclude background air/water interference (m/z 18, 28, 32), ensuring the m/z 140 (-H₂O) peak is confidently assigned to the analyte's fragmentation, not background moisture.

References

  • Title: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: Cyclohexaneethanol (Mass Spectrum and Baseline Hydrocarbon Fragmentation) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparison Guide: Synthesis Routes for 2-(4-Methoxycyclohexyl)ethan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a highly versatile aliphatic building block util...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a highly versatile aliphatic building block utilized extensively in the synthesis of pharmaceutical intermediates and advanced materials. Because the cyclohexane ring bears two substituents (a methoxy group and a hydroxyethyl chain), the molecule exists as cis and trans diastereomers.

Selecting the optimal synthetic route depends entirely on the project's scale and stereochemical requirements. This guide objectively compares the two most viable synthetic pathways: Catalytic Arene Hydrogenation (Route A) and Hydride Reduction of an aliphatic precursor (Route B). By examining the causality behind the reagent selection and providing self-validating protocols, this guide serves as a definitive resource for process and bench chemists[1].

Mechanistic Overview & Route Selection

The strategic disconnection of 2-(4-Methoxycyclohexyl)ethan-1-ol offers two primary approaches. Route A relies on the saturation of an inexpensive aromatic ring, whereas Route B focuses on the reduction of a pre-formed, stereodefined aliphatic carboxylic acid[2].

SynthesisRoutes PrecursorA 2-(4-Methoxyphenyl)ethanol (Aromatic Precursor) RouteA Route A: Catalytic Hydrogenation [Rh/Al2O3, H2, 50 psi] PrecursorA->RouteA PrecursorB (4-Methoxycyclohexyl)acetic acid (Aliphatic Precursor) RouteB Route B: Hydride Reduction [LiAlH4, Anhydrous THF] PrecursorB->RouteB Product 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) RouteA->Product Yields cis/trans mixture RouteB->Product Retains stereochemistry

Fig 1: Mechanistic divergence in the synthesis of 2-(4-Methoxycyclohexyl)ethan-1-ol.

Route Analysis & Causality

Route A: Catalytic Arene Hydrogenation (The Industrial Standard)
  • Causality of Catalyst Selection: Hydrogenating an aromatic ring that contains a methoxy ether requires precise catalyst selection. If standard Palladium on Carbon (Pd/C) is used, the reaction frequently suffers from hydrogenolysis—cleaving the C–O bond to yield the undesired side-product cyclohexylethanol. To circumvent this, Rhodium on Alumina (Rh/Al₂O₃) is utilized. Rhodium is highly active for arene saturation at moderate pressures (50–80 psi) but is exceptionally mild toward aliphatic ethers, preserving the methoxy group intact.

  • Self-Validating System: This protocol is self-validating through pressure monitoring. The stoichiometric consumption of 3 moles of H₂ gas per mole of substrate results in a quantifiable pressure drop. When the pressure stabilizes and H₂ uptake ceases, the reaction is mechanically validated as complete.

Route B: Hydride Reduction (The Stereospecific Bench Standard)
  • Causality of Reagent & Workup: When a specific diastereomer (e.g., pure trans-2-(4-methoxycyclohexyl)ethan-1-ol) is required, Route A is insufficient as it yields a cis/trans mixture. Instead, reducing stereopure (4-methoxycyclohexyl)acetic acid is preferred. Lithium Aluminum Hydride (LiAlH₄) is chosen because milder hydrides (like NaBH₄) cannot reduce carboxylic acids efficiently. The critical failure point in LiAlH₄ reductions is the workup; standard aqueous quenching creates an unfilterable aluminum hydroxide emulsion. We employ the Fieser Workup (

    
     method)  to force the aluminum salts into a crystalline lattice.
    
  • Self-Validating System: The Fieser workup provides immediate visual validation. A successful quench transitions the gray, reactive suspension into a crisp, pure-white granular precipitate. Furthermore, the complete disappearance of the broad carboxylic acid O-H stretch and the C=O stretch (~1710 cm⁻¹) via rapid FTIR analysis validates total conversion.

Quantitative Comparison Matrix

The following table summarizes the experimental metrics to aid in route selection based on project constraints:

Performance MetricRoute A: Catalytic HydrogenationRoute B: Hydride Reduction
Starting Material 2-(4-Methoxyphenyl)ethanol(4-Methoxycyclohexyl)acetic acid
Typical Yield 85 – 95%80 – 88%
Stereocontrol Poor (Yields thermodynamic mixture)Excellent (Retains precursor geometry)
Atom Economy High (~100% atom incorporation)Low (Generates stoichiometric Al/Li waste)
Scalability Excellent (Ideal for >100g scale)Moderate (Exothermic, limited by gas evolution)
Primary Hazard High-pressure flammable gas (H₂)Pyrophoric reagent (LiAlH₄)

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation of 2-(4-Methoxyphenyl)ethanol
  • Preparation: Charge a high-pressure Parr reactor with 2-(4-methoxyphenyl)ethanol (10.0 g, 65.7 mmol) dissolved in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (1.0 g, 10 wt%). Caution: Do not add dry catalyst to a solvent saturated with flammable vapors; wet the catalyst with a small amount of solvent first.

  • Purging & Pressurization: Seal the reactor. Purge the headspace three times with inert Nitrogen gas (30 psi), followed by three purges with Hydrogen gas (30 psi). Finally, pressurize the vessel to 60 psi with H₂.

  • Reaction: Heat the vessel to 60 °C with vigorous mechanical stirring. Monitor the pressure gauge; top up the H₂ pressure as it is consumed. The reaction is self-validated as complete when no further pressure drop is observed over a 30-minute window (typically 6–8 hours total).

  • Workup: Cool the reactor to room temperature and safely vent the excess H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the rhodium catalyst. Critical: Keep the filter cake wet with ethanol to prevent autoignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as a colorless oil (mixture of diastereomers).

Protocol B: Hydride Reduction of (4-Methoxycyclohexyl)acetic acid
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.

  • Hydride Suspension: Suspend LiAlH₄ (2.5 g, 65.8 mmol) in anhydrous THF (100 mL) and cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (4-methoxycyclohexyl)acetic acid (10.0 g, 58.1 mmol) in anhydrous THF (50 mL). Add this solution dropwise via the addition funnel over 45 minutes to manage the exothermic evolution of H₂ gas.

  • Reaction: Once addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (65 °C) for 2 hours.

  • Fieser Workup (Self-Validation Step): Cool the reaction back to 0 °C. Vigorously stir while sequentially adding:

    • 2.5 mL of distilled H₂O (Dropwise! Highly exothermic).

    • 2.5 mL of 15% aqueous NaOH.

    • 7.5 mL of distilled H₂O.

    • Validation: Stir for 15 minutes. The mixture must transform from a gray slurry into a suspension containing a crisp, white, granular precipitate. If the salts remain gray or gummy, stir longer or add a few more drops of water.

  • Isolation: Add anhydrous MgSO₄ to dry the organic phase, filter the white granular salts through a fritted funnel, and wash the cake thoroughly with hot THF (3 × 50 mL). Concentrate the filtrate in vacuo to afford the stereopure alcohol.

References

  • 2-(4-methoxycyclohexyl)ethan-1-ol | 98955-25-0 - Sigma-Aldrich sigmaaldrich.com
  • Full page fax print - KFUPM ePrints kfupm.edu.sa
  • 498531-55-8|4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) - BLDpharm bldpharm.com

Sources

Comparative

A Comparative Guide to the Reactivity of Cis and Trans Isomers of 2-(4-Methoxycyclohexyl)ethan-1-ol

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical properties and chemical reactivity, ultimately impacting its biological activity and suitability as a therapeutic agent. This guide provides an in-depth comparison of the reactivity of the cis and trans isomers of 2-(4-Methoxycyclohexyl)ethan-1-ol, supported by established chemical principles and experimental data.

The core of this analysis lies in the conformational preferences of the cyclohexane ring, a fundamental concept in organic chemistry. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1] Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformations, and consequently the reactivity of the molecule, is dictated by the steric bulk of the substituents and their interactions with each other.[1][2]

Conformational Analysis: The Foundation of Reactivity Differences

In 1,4-disubstituted cyclohexanes like 2-(4-Methoxycyclohexyl)ethan-1-ol, we encounter cis and trans diastereomers.[2] The interplay between the 4-methoxy group and the 2-hydroxyethyl group dictates the preferred conformation and, therefore, the orientation of the reactive hydroxyl group.

  • Trans Isomer: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a diequatorial conformation, which is generally the more stable arrangement as it minimizes steric interactions.[1] In this conformation, the bulky 2-hydroxyethyl group and the methoxy group both occupy equatorial positions, leading to a lower energy state.

  • Cis Isomer: The cis isomer has both substituents on the same face of the ring. This necessitates that one group is axial while the other is equatorial.[1] Given that the 2-hydroxyethyl group is bulkier than the methoxy group, the most stable conformation for the cis isomer will have the 2-hydroxyethyl group in the equatorial position and the methoxy group in the axial position. However, a chair flip can occur, leading to a conformation where the 2-hydroxyethyl group is axial and the methoxy group is equatorial. The equilibrium will favor the conformer with the bulkier group in the equatorial position.[2]

This fundamental difference in the spatial orientation of the hydroxyl group—predominantly equatorial in the trans isomer and having a significant population in the axial position for the cis isomer—is the primary driver of their differential reactivity.

Reactivity Comparison: Oxidation and Esterification

The accessibility of the hydroxyl group to reagents is a key determinant of reaction rates. This is particularly evident in reactions like oxidation and esterification.

Oxidation of the Alcohol

The oxidation of a secondary alcohol to a ketone is a common transformation in organic synthesis. The rate of this reaction is highly sensitive to the steric environment around the hydroxyl group.

IsomerPredominant OH PositionPredicted Oxidation RateRationale
cis-2-(4-Methoxycyclohexyl)ethan-1-olAxialFasterThe axial hydroxyl group is more sterically accessible to oxidizing agents.[3][4]
trans-2-(4-Methoxycyclohexyl)ethan-1-olEquatorialSlowerThe equatorial hydroxyl group is more sterically hindered by the cyclohexane ring.[3][4]

Experimental Protocol: Comparative Oxidation with PCC

To empirically validate these predictions, a comparative oxidation experiment can be performed using pyridinium chlorochromate (PCC), a common oxidizing agent.

Materials:

  • cis-2-(4-Methoxycyclohexyl)ethan-1-ol

  • trans-2-(4-Methoxycyclohexyl)ethan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare two separate reaction flasks, one for each isomer.

  • To each flask, add a solution of the respective isomer (1 mmol) in anhydrous DCM (10 mL).

  • Add the internal standard (0.5 mmol) to each flask.

  • To each flask, add PCC (1.5 mmol) in one portion with stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by GC-MS.

  • Quench the reaction by filtering the mixture through a short pad of silica gel.

  • Quantify the amount of ketone product formed relative to the internal standard at each time point.

  • Plot the concentration of the product versus time for both isomers to determine the initial reaction rates.

Expected Outcome: The reaction of the cis isomer is expected to proceed at a significantly faster rate than that of the trans isomer, as indicated by a steeper initial slope on the concentration vs. time plot. This is because the axial hydroxyl group in the cis isomer is more exposed and less sterically hindered, allowing for easier attack by the bulky PCC reagent.[3][5]

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is another reaction sensitive to steric hindrance.

IsomerPredominant OH PositionPredicted Esterification RateRationale
cis-2-(4-Methoxycyclohexyl)ethan-1-olAxialSlowerThe axial hydroxyl group experiences greater steric hindrance from the axial hydrogens at the C3 and C5 positions.
trans-2-(4-Methoxycyclohexyl)ethan-1-olEquatorialFasterThe equatorial hydroxyl group is more sterically accessible for esterification.[6][7]

Experimental Protocol: Comparative Esterification with Acetic Anhydride

A competitive esterification experiment can be designed to directly compare the reactivity of the two isomers.

Materials:

  • Equimolar mixture of cis- and trans-2-(4-Methoxycyclohexyl)ethan-1-ol

  • Acetic anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (DCM)

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Prepare a solution containing an equimolar mixture of the cis and trans isomers (1 mmol total) in DCM (10 mL).

  • Add pyridine (1.2 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (0.5 mmol, the limiting reagent) dropwise with stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reaction by adding water.

  • Extract the organic layer, wash with dilute HCl and then with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by chiral GC to determine the relative amounts of the cis and trans acetate esters formed.

Expected Outcome: The analysis is expected to show a higher yield of the trans-acetate ester compared to the cis-acetate ester. This is because the equatorial hydroxyl group of the trans isomer is more accessible to the acylating agent, leading to a faster reaction rate.[6][7]

Logical Frameworks and Mechanistic Insights

The observed differences in reactivity can be visualized through the following logical frameworks.

Caption: Conformational equilibrium of cis and trans isomers.

Reaction_Pathways cluster_oxidation Oxidation (e.g., with PCC) cluster_esterification Esterification (e.g., with Acetic Anhydride) Axial OH (cis) Axial OH (cis) Ketone (Faster) Ketone (Faster) Axial OH (cis)->Ketone (Faster) Less Hindered Ester (Slower) Ester (Slower) Axial OH (cis)->Ester (Slower) More Hindered Equatorial OH (trans) Equatorial OH (trans) Ketone (Slower) Ketone (Slower) Equatorial OH (trans)->Ketone (Slower) More Hindered Ester (Faster) Ester (Faster) Equatorial OH (trans)->Ester (Faster) Less Hindered

Caption: Comparative reaction pathways for oxidation and esterification.

Potential for Intramolecular Interactions

It is also important to consider the potential for intramolecular hydrogen bonding in the 2-(4-Methoxycyclohexyl)ethan-1-ol system. The hydroxyl group could potentially form a hydrogen bond with the methoxy group's oxygen atom.[8][9] The feasibility of this interaction depends on the conformation of the molecule.

In the cis isomer, when the 2-hydroxyethyl group is in the equatorial position, the side chain has more conformational freedom, which might allow the hydroxyl group to approach the axial methoxy group for hydrogen bonding. This could influence the reactivity by altering the electron density and accessibility of the hydroxyl group.

In the more stable diequatorial conformation of the trans isomer, the distance between the hydroxyl and methoxy groups is likely too great for significant intramolecular hydrogen bonding.

Further spectroscopic studies, such as infrared (IR) spectroscopy in dilute solutions, could provide evidence for the presence or absence of intramolecular hydrogen bonding in each isomer, which could further refine our understanding of their reactivity.[8]

Conclusion

The reactivity of the cis and trans isomers of 2-(4-Methoxycyclohexyl)ethan-1-ol is a clear demonstration of the profound impact of stereochemistry on chemical behavior. The cis isomer, with its axially oriented hydroxyl group in its most stable conformation, is predicted to undergo oxidation more rapidly due to greater steric accessibility. Conversely, the trans isomer, with its equatorial hydroxyl group, is expected to be more reactive in esterification reactions where steric hindrance is a key factor. These predictions are grounded in the fundamental principles of conformational analysis and provide a solid framework for designing synthetic strategies and understanding the structure-activity relationships of substituted cyclohexanol derivatives. The experimental protocols outlined in this guide offer a practical approach to validating these principles in a laboratory setting.

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025, August 21). Retrieved from [Link]

  • As a rule, axial alcohols oxidize somewhat faster than equatori... | Filo. (2025, October 28). Retrieved from [Link]

  • As a rule, axial alcohols oxidize somewhat faster than equatorial alcohols. Which would you... - Homework.Study.com. (n.d.). Retrieved from [Link]

  • [FREE] As a general rule, equatorial alcohols are esterified more readily than axial alcohols. Draw the major - Brainly. (2020, March 12). Retrieved from [Link]

  • As a general rule, equatorial alcohols are esterified more readily than axial alcohols. What product would you expect to obtain from the reaction of the given compound with 1 equivalent of acetic anhydride? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Lecture 23 : Stereochemistry IV - Nptel. (n.d.). Retrieved from [Link]

  • Intramolecular Hydrogen Bonding 2021 - PMC - NIH. (2021, October 19). Retrieved from [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - UniTo. (n.d.). Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-(4-Methoxycyclohexyl)ethan-1-ol and Its Synthetic Precursors

As a Senior Application Scientist overseeing process chemistry and analytical validation, I frequently evaluate synthetic routes not just on theoretical yield, but on the robustness of in-process analytical tracking. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and analytical validation, I frequently evaluate synthetic routes not just on theoretical yield, but on the robustness of in-process analytical tracking. The shift from bench-scale synthesis to pilot-scale production of pharmaceutical building blocks relies entirely on self-validating analytical protocols.

This guide objectively compares the synthesis and spectroscopic tracking of 2-(4-Methoxycyclohexyl)ethan-1-ol against its two primary logical precursors: 2-(4-Methoxycyclohexyl)acetic acid (Precursor 1) and 2-(4-Hydroxycyclohexyl)ethan-1-ol (Precursor 2).

Synthetic Pathways & Performance Analysis

Before diving into the spectroscopic data, we must establish the chemical causality behind choosing a specific synthetic route. The target molecule can theoretically be accessed via two converging pathways.

PathwayComparison P1 Precursor 1 2-(4-Methoxycyclohexyl)acetic acid Target Target Product 2-(4-Methoxycyclohexyl)ethan-1-ol P1->Target Reduction (High Selectivity) P2 Precursor 2 2-(4-Hydroxycyclohexyl)ethan-1-ol P2->Target Etherification (Requires Protection)

Figure 1: Synthetic pathways converging on 2-(4-Methoxycyclohexyl)ethan-1-ol.

Performance & Efficiency Comparison
  • Pathway A (Precursor 1 Reduction): This is the superior, highly efficient route. The reduction of a carboxylic acid to a primary alcohol (using reagents like LiAlH₄ or BH₃·THF) is a high-yielding, globally selective transformation. The atom economy is excellent, and the reaction progress is easily tracked via the disappearance of the carbonyl group.

  • Pathway B (Precursor 2 Methylation): This pathway presents a severe chemoselectivity challenge. Precursor 2 is an unsymmetrical diol. Direct etherification (methylation) typically favors the less sterically hindered primary alcohol over the targeted secondary ring hydroxyl. Achieving the target molecule via Precursor 2 requires a multi-step protection-deprotection sequence (e.g., selective silylation of the primary alcohol, methylation of the secondary alcohol, and subsequent desilylation), which severely reduces atom economy and inflates production costs.

Spectroscopic Data Comparison

To ensure a self-validating system during synthesis, we rely on orthogonal dual-mode tracking: FT-IR for rapid, real-time in-process control (IPC), and Multinuclear NMR for definitive post-reaction structural elucidation.

Table 1: Key FT-IR Vibrational Frequencies

FT-IR is the frontline tool for monitoring functional group interconversions without the need for complex sample prep[1].

Functional GroupPrecursor 1 (Acid)Precursor 2 (Diol)Target Molecule
O-H Stretch 2500–3300 cm⁻¹ (Very Broad)~3300 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)
C=O Stretch ~1700 cm⁻¹ (Strong, Sharp)AbsentAbsent
C-O-C (Ether) ~1100–1120 cm⁻¹ (Strong)Absent~1100–1120 cm⁻¹ (Strong)

Diagnostic Causality: The broad O-H stretch of Precursor 1 often overlaps into the 2500–3000 cm⁻¹ C-H stretching region due to strong hydrogen-bonded dimerization[2]. The successful reduction of Precursor 1 to the Target is definitively marked by the absolute disappearance of the 1700 cm⁻¹ C=O peak[3].

Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NMR provides the structural fidelity check. The chemical shifts below highlight the specific environments of the protons and carbons undergoing transformation.

Nucleus / GroupPrecursor 1 (Acid)Precursor 2 (Diol)Target Molecule
¹H: -OCH₃ ~3.3 ppm (Singlet)Absent~3.3 ppm (Singlet)
¹H: -CH₂-OH Absent~3.6 ppm (Triplet)~3.6 ppm (Triplet)
¹H: -CH₂-C=O ~2.2 ppm (Doublet/Multiplet)AbsentAbsent
¹H: -COOH ~11.0–12.0 ppm (Broad Singlet)AbsentAbsent
¹³C: C=O ~175–180 ppmAbsentAbsent
¹³C: -OCH₃ ~55–58 ppmAbsent~55–58 ppm

Diagnostic Causality: The symmetry and electronic environment of the methoxy group result in a sharp, distinct singlet at ~3.3 ppm in both Precursor 1 and the Target[4][5]. The appearance of the triplet at ~3.6 ppm confirms the formation of the primary alcohol[6].

Self-Validating Experimental Protocols

A synthetic protocol is only as reliable as its internal controls. The following methodology details the spectroscopic monitoring of Pathway A (Precursor 1 Reduction), designed as a self-validating workflow to prevent downstream contamination.

Step-by-Step Methodology: Monitoring Precursor 1 Reduction

Step 1: Reaction Sampling & Quenching

  • Action: Withdraw a 0.5 mL aliquot from the reactor under inert atmosphere. Quench the aliquot into 1 mL of 1M NaOH at 0°C, then extract with 1 mL ethyl acetate.

  • Causality: Regular sampling ensures the reaction is not left incomplete. The basic quench safely neutralizes residual reducing agents and deprotonates any unreacted carboxylic acid (Precursor 1), driving it into the aqueous layer. This self-validates the organic layer, ensuring that only the neutral product is analyzed, eliminating false positives during IPC.

Step 2: Real-Time FT-IR Analysis (In-Process Control)

  • Action: Evaporate the ethyl acetate layer under a gentle stream of N₂. Apply the resulting neat oil to an ATR-FTIR crystal.

  • Causality: Scan the 1500–1800 cm⁻¹ region. You are looking for the absolute baseline attenuation of the sharp ~1700 cm⁻¹ C=O peak[1][3]. If a peak remains, the reaction requires additional time or reductant. Do not proceed to aqueous workup until this peak is completely absent.

Step 3: Post-Reaction NMR Validation

  • Action: Following full batch workup and solvent removal, dissolve 15 mg of the purified product in 0.6 mL CDCl₃. If baseline broadening obscures the hydroxyl proton, add a micro-drop of Trifluoroacetic Acid (TFA) to the NMR tube[7].

  • Causality: TFA accelerates proton exchange, sharpening the hydroxyl signal and shifting it downfield, allowing for clear integration of the aliphatic region[7]. Confirm the structural fidelity by verifying the 3:2 integration ratio between the methoxy singlet (~3.3 ppm) and the newly formed hydroxymethyl triplet (~3.6 ppm)[4][6].

References

  • Oreate AI Blog. "Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols". Available at: [Link]

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  • INFLIBNET. "ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups". Available at: [Link]

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  • Reddit /r/Chempros. "Hydroxyl Groups in NMR". Available at: [Link]

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Comparative

A Comparative Guide to Validating an HPLC Method for 2-(4-Methoxycyclohexyl)ethan-1-OL Analysis

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxycyclohexyl)ethan-1-OL. It is intended for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxycyclohexyl)ethan-1-OL. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and offering a comparative analysis of potential chromatographic approaches. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Foundational Principles: Method Validation as a System of Trust

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1] For the analysis of a specific analyte like 2-(4-Methoxycyclohexyl)ethan-1-OL, this translates to demonstrating that the chosen HPLC method is not only accurate and precise but also specific, sensitive, and robust enough to consistently deliver reliable results. The validation process is not merely a regulatory hurdle but a scientific necessity that underpins the quality and integrity of analytical data. The ultimate goal is to ensure the method is "fit for purpose."[4][5]

The validation parameters discussed in this guide are aligned with the globally recognized ICH Q2(R1) guideline and USP General Chapter <1225>.[2][6][7][8][9] These guidelines categorize analytical procedures and outline the necessary validation characteristics for each. The quantitative analysis of a major component like 2-(4-Methoxycyclohexyl)ethan-1-OL typically falls under Category I of these guidelines, which necessitates the evaluation of accuracy, precision, specificity, linearity, range, and robustness.[1][5][6]

Strategic Method Development: Selecting the Right Chromatographic Approach

The physicochemical properties of 2-(4-Methoxycyclohexyl)ethan-1-OL—specifically its polarity due to the hydroxyl group—are a critical consideration in method development. This polarity influences the choice of stationary phase, mobile phase, and overall chromatographic mode.

Comparative Column Chemistries

Two primary HPLC modes are viable for the analysis of moderately polar compounds like our target analyte: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: This is the most common mode in HPLC, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[10][11] For 2-(4-Methoxycyclohexyl)ethan-1-OL, a C18 column is a logical starting point. However, retention of polar compounds can sometimes be challenging on traditional C18 phases, potentially requiring highly aqueous mobile phases.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[10][11][14] This technique is particularly effective for retaining and separating polar compounds that show little or no retention in reversed-phase mode.[13][14][15]

Table 1: Comparison of RP-HPLC and HILIC for 2-(4-Methoxycyclohexyl)ethan-1-OL Analysis

FeatureReversed-Phase (RP) HPLC with C18 ColumnHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (Octadecylsilane)Polar (e.g., bare silica, amide, diol)[10][14]
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[11]High organic content (e.g., Acetonitrile/Water)[14]
Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase[15]
Advantages Robust, widely applicable, good for moderately polar to non-polar compounds.[11]Excellent retention for highly polar compounds.[12][14]
Potential Challenges Poor retention of very polar analytes.Longer column equilibration times, potential for sample solubility issues in high organic mobile phases.[11]

For the purpose of this guide, we will proceed with a validation plan based on a Reversed-Phase HPLC method , as it often provides a robust and straightforward approach for compounds with moderate polarity like 2-(4-Methoxycyclohexyl)ethan-1-OL. However, a HILIC method would be a viable alternative if sufficient retention is not achieved under RP conditions.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity & System Suitability Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: The HPLC Method Validation Workflow.

System Suitability

Causality: Before any validation experiments are conducted, it is crucial to establish that the chromatographic system is performing adequately. System suitability tests are a set of checks to ensure the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that will function correctly at the time of use.[16]

Protocol:

  • Prepare a standard solution of 2-(4-Methoxycyclohexyl)ethan-1-OL at a concentration that will be used for routine analysis.

  • Make at least five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): A measure of peak symmetry.

    • Number of Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: A measure of injection precision.

Acceptance Criteria:

  • Tailing Factor (T) ≤ 2.0

  • Theoretical Plates (N) > 2000[17]

  • RSD of Peak Area ≤ 2.0%

  • RSD of Retention Time ≤ 1.0%

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][18] This ensures that the peak corresponding to 2-(4-Methoxycyclohexyl)ethan-1-OL is not subject to interference.

Protocol:

  • Inject a blank solution (mobile phase or sample diluent) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the 2-(4-Methoxycyclohexyl)ethan-1-OL standard.

  • If available, inject solutions of known related substances or potential impurities to demonstrate that they are resolved from the main analyte peak.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on a sample of 2-(4-Methoxycyclohexyl)ethan-1-OL. Analyze the stressed samples to ensure that the degradation products do not co-elute with the parent compound.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the blank and placebo samples.

  • The resolution (Rs) between the analyte peak and the closest eluting peak (impurity or degradant) should be greater than 1.5.[17]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

Protocol:

  • Prepare a stock solution of 2-(4-Methoxycyclohexyl)ethan-1-OL of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept of the regression line should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known concentrations of 2-(4-Methoxycyclohexyl)ethan-1-OL at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[17]

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2-(4-Methoxycyclohexyl)ethan-1-OL at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.[20]

  • The RSD for intermediate precision should be ≤ 3.0%.

Table 2: Hypothetical Validation Data Summary

Validation ParameterAcceptance CriteriaMethod A (RP-HPLC) ResultsMethod B (HILIC) Results
Linearity (r²) ≥ 0.9990.99980.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%98.8% - 101.5%
Precision (Repeatability RSD) ≤ 2.0%0.8%1.1%
Precision (Intermediate RSD) ≤ 3.0%1.5%1.8%
Robustness (RSD) ≤ 3.0%2.1%2.5%
Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of these changes on system suitability parameters and the final result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The RSD of the results obtained under the varied conditions should not be significantly different from the precision results.

Caption: Logical Flow for Method Development and Validation.

Conclusion

The validation of an HPLC method for the analysis of 2-(4-Methoxycyclohexyl)ethan-1-OL is a systematic process that ensures the generation of reliable and accurate data. By following the principles outlined in this guide, which are firmly rooted in ICH and USP guidelines, researchers can confidently establish a method that is fit for its intended purpose. The choice between reversed-phase and HILIC chromatography should be driven by the specific separation needs and the polarity of the analyte. A thoroughly validated method is an indispensable tool in the research, development, and quality control of pharmaceutical products.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
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  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
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  • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures.
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  • ResearchGate. (2021). (PDF) Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?.
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Safety & Regulatory Compliance

Safety

2-(4-Methoxycyclohexyl)ethan-1-OL proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 2-(4-Methoxycyclohexyl)ethan-1-ol As drug development and chemical synthesis grow increasingly complex, the responsible management of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 2-(4-Methoxycyclohexyl)ethan-1-ol

As drug development and chemical synthesis grow increasingly complex, the responsible management of functionalized building blocks is paramount. 2-(4-Methoxycyclohexyl)ethan-1-ol (CAS: 98955-25-0) is a versatile aliphatic alcohol-ether used in advanced organic synthesis[1][2]. However, its dual functional groups (a methoxy ether and a primary alcohol) dictate specific physicochemical behaviors that require rigorous operational and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe handling, spill remediation, and RCRA-compliant disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of 2-(4-Methoxycyclohexyl)ethan-1-ol is the foundation of safe laboratory operations. The presence of the methoxy group slightly alters its polarity compared to unsubstituted cyclohexyl-ethanols, but the molecule remains largely hydrophobic. This dictates its incompatibility with aqueous waste streams and its tendency to persist if improperly discharged.

ParameterSpecification / ClassificationOperational Implication
CAS Number 98955-25-0[1][2]Essential for EHS tracking and waste manifesting.
Molecular Formula C9H18O2[2]High carbon-to-oxygen ratio indicates high fuel value for incineration.
Physical State Liquid (at standard temp/pressure)Prone to spreading during spills; requires particulate absorbents.
Hazard Class Skin/Eye Irritant, Combustible[3]Mandates strict PPE and exclusion of ignition sources.
Solubility Poorly soluble in water; soluble in organicsMust be segregated into non-halogenated organic waste streams.

Operational Safety & Handling Protocols

Expertise & Experience: Aliphatic alcohols and their derivatives can form combustible vapor-air mixtures, particularly when heated or aerosolized during scale-up reactions[3]. To mitigate this, all handling must follow a strict hierarchy of controls.

  • Engineering Controls: All transfers, dilutions, and reactions involving 2-(4-Methoxycyclohexyl)ethan-1-ol must be conducted within a certified Class II Type A2 or B2 chemical fume hood.

  • Causality in PPE Selection: Personnel must don chemical-resistant gloves (Nitrile or Butyl rubber, minimum 0.4 mm thickness). Why? The lipophilic nature of the cyclohexyl ring allows the molecule to permeate standard latex rapidly, acting as a vector to carry other dissolved active pharmaceutical ingredients (APIs) across the dermal barrier.

Step-by-Step Spill Response Methodology

A self-validating spill protocol ensures that all unreacted chemical is neutralized and contained without secondary exposure risks. In the event of a localized spill, execute the following workflow:

Step 1: Isolation & Ventilation Immediately isolate the spill zone. Ensure local exhaust ventilation is operating at maximum capacity. Remove any potential ignition sources (e.g., hot plates, open flames), as aliphatic alcohol vapors can ignite with explosive violence[3].

Step 2: Containment via Inert Absorption Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or specialized chemical spill pads.

  • Critical Causality: Never use combustible absorbents like sawdust or paper towels for bulk spills. If the aliphatic alcohol vaporizes and encounters a static spark, combustible absorbents act as kindling, escalating a chemical spill into a fire hazard[3].

Step 3: Mechanical Collection Using non-sparking tools (e.g., polypropylene scoops), collect the saturated absorbent. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Step 4: Surface Decontamination Wash the spill surface with a mild detergent and water to lift any residual lipophilic film. Collect this rinsate using absorbent pads and dispose of it as hazardous solid waste.

Waste Segregation & Disposal Procedures

Regulatory Grounding: Under the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines, while specific substituted cyclohexanols may not be explicitly listed as highly toxic wastes (like heavy metals), they are evaluated for environmental persistence and flammability[4]. They must be managed as hazardous organic waste and are strictly prohibited from municipal sewer discharge[3].

Step 1: Primary Liquid Segregation Collect all liquid waste, mother liquors, and organic washes containing 2-(4-Methoxycyclohexyl)ethan-1-ol in a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Mixing this compound with halogenated waste (e.g., dichloromethane) fundamentally alters the required incineration temperature and significantly increases disposal costs.

Step 2: Solid Waste Management Place all contaminated PPE, empty reagent vials, and spill absorbents into a designated "Hazardous Solid Waste" bin lined with a 6-mil chemical-resistant liner.

Step 3: EHS Labeling & Compliance Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains 2-(4-Methoxycyclohexyl)ethan-1-ol, Flammable/Irritant"). Unidentified organic waste triggers costly analytical testing by disposal vendors.

Step 4: RCRA-Compliant Incineration Transfer the sealed containers to the facility's EHS team. The ultimate and only acceptable disposal method for this chemical is thermal destruction (incineration) in a permitted, controlled facility equipped with secondary scrubbers[3].

Mechanistic Workflow of Waste Management

The following diagram illustrates the logical flow of waste segregation to ensure regulatory compliance and environmental protection.

WasteManagement Handling Laboratory Handling 2-(4-Methoxycyclohexyl)ethan-1-ol WasteGen Waste Generation (Liquid & Solid) Handling->WasteGen Post-Reaction/Spill OrgWaste Organic Solvent Waste (Halogen-Free) WasteGen->OrgWaste Liquid Phase SolidWaste Contaminated Solids (PPE, Absorbents) WasteGen->SolidWaste Solid Phase Incineration Controlled Incineration (RCRA Compliant) OrgWaste->Incineration Thermal Destruction SolidDisposal Hazardous Solid Waste Disposal Facility SolidWaste->SolidDisposal Regulated Landfill/Incineration

Operational workflow for the segregation and disposal of 2-(4-Methoxycyclohexyl)ethan-1-ol waste.

References

  • Sigma-Aldrich. "2-(4-methoxycyclohexyl)ethan-1-ol | CAS 98955-25-0". Sigmaaldrich.com. 1

  • BLD Pharm. "98955-25-0 | 2-(4-Methoxycyclohexyl)ethan-1-ol Safety Information". Bldpharm.com. 2

  • G.J. Chemical Company, Inc. "SAFETY DATA SHEET: Cyclohexanol". Gjchemical.com. 3

  • U.S. Environmental Protection Agency (EPA). "Federal Register, Volume 63 Issue 223 (Thursday, November 19, 1998) - Hazardous Waste Management System". Govinfo.gov. 4

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